Dynemicin A
説明
Structure
3D Structure
特性
分子式 |
C30H19NO9 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |
InChIキー |
AFMYMMXSQGUCBK-AKMKHHNQSA-N |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
異性体SMILES |
C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
正規SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
同義語 |
dynemicin A |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Dynemicin A from Micromonospora chersina
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin A, a potent antitumor antibiotic, represents a significant discovery in the field of natural product chemistry. Isolated from the fermentation broth of the soil bacterium Micromonospora chersina, this molecule possesses a unique hybrid structure, combining a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This dual functionality results in a highly effective mechanism for inducing double-stranded DNA breaks, leading to profound cytotoxicity against a broad spectrum of cancer cell lines and potent antibacterial activity. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound, presenting key data and detailed experimental methodologies for the scientific community.
Discovery and Producing Organism
This compound was first isolated from the actinomycete Micromonospora chersina (strain ATCC 53710), a Gram-positive, spore-forming bacterium discovered in a soil sample from the Gujarat State of India.[1] Members of the genus Micromonospora are well-known for their capacity to produce a diverse array of bioactive secondary metabolites.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Micromonospora chersina. Optimization of fermentation media and conditions is crucial for enhancing the yield of this complex natural product.
Fermentation Parameters
| Parameter | Condition | Reference |
| Producing Strain | Micromonospora chersina ATCC 53710 | [1] |
| Incubation Temperature | 30°C | [2] |
| Fermentation Duration | 3 days (optimal production) | [2][3] |
| Agitation | Aerobic, with controlled dissolved oxygen (DO) levels between 20-60% | [2] |
| Inoculation Volume | 10% (v/v) of seed culture | [2] |
Fermentation Media Composition
| Medium | Component | Concentration (g/L) | Reference |
| Seed Medium (Medium 53) | Fish Meal | 10 | [2] |
| Dextrin | 30 | [2] | |
| Lactose | 10 | [2] | |
| CaSO₄ | 6 | [2] | |
| CaCO₃ | 5 | [2] | |
| Production Medium (H881) | Soluble Starch | 10 | [2] |
| Pharmamedia | 5 | [2] | |
| CaCO₃ | 1 | [2] | |
| CuSO₄·5H₂O | 0.05 | [2] | |
| NaI | 0.0005 | [2] | |
| Additive for Enhanced Production | Diaion HP-20 Resin | 1% (w/v) | [2][3] |
Fermentation Yield Enhancement
The addition of neutral resins, such as Diaion HP-20, to the production medium has been shown to significantly increase the titer of this compound.
| Condition | This compound Titer | Fold Increase | Reference |
| Original Medium | ~0.1 µg/mL | - | [4] |
| Medium H881 + 0.5 mg/L NaI (shake flask) | Not specified | 35-fold | [4] |
| Medium H881 + 1% Diaion HP-20 Resin | 4.2 mg/L | ~42-fold | [2][3] |
Experimental Protocols
Seed Culture Preparation
-
Microorganism: Utilize frozen vegetative stocks of Micromonospora chersina ATCC 53710.[2]
-
Seed Medium: Prepare Medium 53 as detailed in Table 2.2.
-
Inoculation: Aseptically inoculate the seed medium with a frozen stock vial.
-
Incubation: Grow the culture for 7 days.
-
Cryopreservation (Optional): For long-term storage, mix the 7-day-old culture with an equal volume of a 20% glycerol/10% sucrose (B13894) solution, aliquot, and store at -80°C.[2]
Production Fermentation
-
Production Medium: Prepare Medium H881 as described in Table 2.2. For enhanced production, add 1% (w/v) of Diaion HP-20 resin to the medium before sterilization.[2]
-
Inoculation: Transfer the seed culture to the production medium at a 10% (v/v) inoculation volume.[2]
-
Incubation: Ferment at 30°C with agitation, maintaining dissolved oxygen levels between 20-60%.[2]
-
Harvesting: Harvest the entire fermentation broth after 3 days for extraction.[2]
Isolation and Purification of this compound
This compound is extracted from the whole fermentation broth, and the purification process involves a series of chromatographic steps.[2][4]
-
Extraction: The whole fermentation broth is subjected to an initial extraction procedure.
-
Dicalite Chromatography: The crude extract is first passed through a Dicalite column.[4]
-
Sephadex LH-20 Chromatography: The partially purified material is then subjected to size-exclusion chromatography using a Sephadex LH-20 column.[4]
-
Vacuum Liquid Chromatography: A final purification step using vacuum liquid chromatography yields homogeneous this compound.[4]
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. Its mechanism of action involves a multi-step process that culminates in double-stranded DNA cleavage.
Mechanism of Action
-
DNA Intercalation: The planar anthraquinone core of this compound intercalates into the minor groove of B-DNA.
-
Reductive Activation: In the presence of reducing agents like NADPH or thiols, the anthraquinone moiety is reduced, triggering a conformational change.
-
Bergman Cycloaromatization: This change facilitates the Bergman cycloaromatization of the enediyne core, generating a highly reactive p-benzyne diradical.
-
Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks and subsequent cell death.
In Vitro Cytotoxicity
The cytotoxicity of this compound and its analogs is typically evaluated using the MTT assay.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Molt-4 T-cell leukemia | 0.001 | [5] |
| Simplified Analog | Molt-4 T-cell leukemia | >1 | [5] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell adherence.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.[5]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.[5]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.[5]
-
Conclusion
This compound remains a molecule of significant interest to the scientific community due to its potent biological activity and unique mechanism of action. The methodologies outlined in this guide for the fermentation, isolation, and biological evaluation of this compound provide a foundation for researchers and drug development professionals to further explore this remarkable natural product and its therapeutic potential. The continued investigation into this compound and the development of its analogs may lead to the creation of novel and more effective anticancer agents.
References
Dynemicin A: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin A is a potent antineoplastic agent isolated from the bacterium Micromonospora chersina.[1] Its remarkable cytotoxicity stems from a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne "warhead." This guide provides an in-depth technical overview of the pivotal experiments and logical framework that led to the complete structural elucidation and assignment of the absolute stereochemistry of this compound. It includes a summary of key quantitative data, detailed experimental methodologies, and logical diagrams to illustrate the elucidation process, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Introduction
First isolated from soil bacteria in the Gujarat State of India, this compound was initially noted for its vibrant purple color, a characteristic of its anthraquinone chromophore.[1] Subsequent investigations revealed its potent ability to cleave double-stranded DNA, establishing it as a member of the enediyne class of antitumor antibiotics.[1] The structural complexity and high reactivity of this compound posed a significant challenge, which was overcome through a combination of advanced spectroscopic techniques, chemical derivatization, and ultimately, total chemical synthesis.
Structural Elucidation: Unveiling the Hybrid Architecture
The determination of this compound's planar structure was a multi-faceted process relying on several key analytical techniques. The final, unambiguous structure was confirmed by X-ray crystallography of a more stable derivative, triacetylthis compound.[1]
Core Techniques and Findings
-
Mass Spectrometry (MS): High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound as C₃₀H₁₉NO₉, corresponding to a molecular weight of 537.47 g/mol . This provided the foundational atomic composition from which the structural puzzle could be assembled.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in methanol (B129727) shows characteristic absorption maxima (λmax) at 258, 310, 530, and 570 nm. The absorptions in the visible region are responsible for its distinct purple color and are indicative of the extended π-system of the anthraquinone chromophore.
-
Infrared (IR) Spectroscopy: The IR spectrum provided vital clues about the functional groups present in the molecule. Key absorption bands confirmed the presence of hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and alkyne (C≡C) functionalities, consistent with the proposed enediyne and anthraquinone components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of the molecule. While the complete assignment is highly complex, key resonances provided evidence for the aromatic protons of the anthraquinone system, olefinic protons of the enediyne ring, and the presence of methyl and methoxy (B1213986) groups.[2] The development of 2D NMR techniques (COSY, HMBC, HSQC) was essential for establishing the connectivity between different parts of the molecule.
-
X-Ray Crystallography: The definitive proof of the molecular structure and relative stereochemistry came from single-crystal X-ray diffraction analysis. Due to the instability of this compound itself, researchers prepared a more stable derivative, triacetylthis compound. The resulting crystal structure unambiguously confirmed the intricate fusion of the anthraquinone and enediyne moieties, including the presence of the critical bridging epoxide ring.[1]
Workflow for Structure Elucidation
The logical flow of the structure elucidation process is outlined below. It began with basic characterization and culminated in the definitive X-ray crystal structure.
Determination of Absolute Stereochemistry
While X-ray crystallography revealed the relative arrangement of atoms, it could not distinguish between the natural enantiomer and its mirror image. The absolute configuration of this compound's five stereocenters was unequivocally established by the landmark total synthesis of (+)-Dynemicin A by Myers and coworkers.
The strategy involved a highly convergent, enantioselective synthesis that produced a single enantiomer of the complex molecule. By comparing the properties of the synthetic (+)-Dynemicin A with the naturally occurring this compound, they were found to be identical. This confirmed that the natural product was indeed the (+)-enantiomer. The absolute configuration of natural (+)-Dynemicin A was thus established as (2S, 3S, 4S, 7R, 8R), based on the numbering scheme used in the synthetic work.[2]
Logical Framework for Stereochemistry Assignment
The logic for determining the absolute configuration is a cornerstone of natural product synthesis and is depicted in the following diagram.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value / Observation |
| Molecular Formula | C₃₀H₁₉NO₉ |
| Molecular Weight | 537.47 g/mol |
| Appearance | Purple amorphous powder |
| UV-Vis (λmax, MeOH) | 258, 310, 530, 570 nm |
| IR (Key Stretches) | O-H (hydroxyl), C=O (carbonyl), C=C (aromatic), C≡C (alkyne) |
Table 2: ¹H and ¹³C NMR Spectral Data
Note: A complete, publicly available, and fully assigned high-resolution NMR data table with all coupling constants for this compound is not readily found in the primary literature. The complexity of the spectrum, particularly in the aromatic and enediyne regions, requires extensive 2D NMR analysis for full assignment. Key reported proton signals include characteristic resonances for the aromatic protons, olefinic protons of the enediyne system (δ = 5.6-5.9 ppm), and a methyl doublet.[2] Key carbon signals include those for carbonyls, sp-hybridized carbons of the enediyne, and a multitude of aromatic and aliphatic carbons.[2]
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments involved in the isolation and characterization of this compound.
Fermentation and Isolation of this compound
This protocol describes the general steps for producing and isolating this compound from its natural source.
-
Microorganism and Culture: A vegetative stock of Micromonospora chersina is used to inoculate a seed culture medium. After incubation, this seed culture is transferred to a larger production fermentation tank.
-
Fermentation: Production fermentation is carried out in a nutrient-rich medium, often supplemented with an adsorbent resin (e.g., Diaion HP-20) to capture the produced this compound in situ, which can improve yield and stability.[3] Optimal production is typically achieved after 3 days.[3]
-
Extraction: The entire fermentation broth (including mycelia and resin) is harvested. The product is extracted using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes:
-
Adsorption chromatography (e.g., on Dicalite).
-
Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.
-
Further purification by vacuum liquid chromatography or HPLC to yield homogeneous this compound.
-
Preparation of Triacetylthis compound for X-Ray Crystallography
To obtain crystals suitable for X-ray diffraction, the relatively unstable this compound is converted to its more stable triacetyl derivative.
-
Acetylation Reaction: Purified this compound is dissolved in a suitable solvent (e.g., pyridine). Acetic anhydride (B1165640) is added as the acetylating agent, often in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
Workup and Purification: The reaction is allowed to proceed until completion (monitored by TLC). The reaction mixture is then quenched, and the product is extracted into an organic solvent. The solvent is removed in vacuo.
-
Crystallization: The purified triacetylthis compound is dissolved in a minimal amount of a suitable solvent system. Crystals are grown using techniques such as slow evaporation or vapor diffusion, where a precipitating solvent is slowly introduced to the solution, inducing the formation of high-quality single crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer to collect the diffraction data.
Conclusion
The elucidation of the structure and absolute stereochemistry of this compound stands as a significant achievement in natural product chemistry. It required the synergistic application of spectroscopic analysis, chemical derivatization for crystallographic studies, and the definitive power of enantioselective total synthesis. This comprehensive understanding of its three-dimensional structure is fundamental to deciphering its mechanism of action—intercalation and cleavage of DNA—and provides the critical foundation for the design and development of novel, Dynemicin-inspired anticancer therapeutics.
References
The Enediyne Core of Dynemicin A: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A, a potent antitumor antibiotic, belongs to the enediyne family of natural products, renowned for their unique molecular architecture and remarkable DNA-damaging capabilities. The cytotoxicity of this compound stems from its characteristic enediyne core, which, upon activation, undergoes Bergman cyclization to generate a highly reactive para-benzyne diradical capable of cleaving double-stranded DNA. This technical guide provides an in-depth exploration of the biosynthetic pathway of the this compound enediyne core, focusing on the key enzymatic players, intermediates, and the genetic machinery orchestrating its assembly. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development.
The Biosynthetic Blueprint: From a Single Polyketide Synthase to a Complex Core
The biosynthesis of the this compound enediyne core, along with its fused anthraquinone (B42736) moiety, originates from a single, remarkable enzyme: the iterative type I polyketide synthase (PKS), DynE8.[1][2] This discovery established a unified and divergent paradigm for the biosynthesis of this complex molecule, where a common precursor gives rise to two structurally distinct components.[3] The gene cluster responsible for this compound production in Micromonospora chersina harbors the essential genes for the enediyne core formation, including a "minimal enediyne cassette" comprising dynE8, dynU14, and dynU15.[3]
The proposed biosynthetic pathway commences with the synthesis of a linear polyene precursor by DynE8. This precursor is then believed to undergo a series of complex enzymatic transformations, including cyclization, oxidation, and tailoring reactions, to yield the mature enediyne core. A key intermediate in this pathway has been identified as an iodoanthracene bearing a fused thiolactone, highlighting the unusual chemistry involved in this compound biosynthesis.[4]
Key Genes and Enzymes in this compound Enediyne Core Biosynthesis
| Gene | Enzyme/Protein | Putative Function |
| dynE8 | DynE8 | Iterative Type I Polyketide Synthase (PKS); synthesizes the polyketide precursor for both the enediyne core and the anthraquinone moiety.[1][3] |
| dynU14 | DynU14 | Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3] |
| dynU15 | DynU15 | Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3] |
| orf23 | Tailoring Oxidase | Involved in the maturation of the enediyne core.[3] |
| dynO6 | O-methyltransferase | Catalyzes a late-stage O-methylation step.[5] |
| dynA5 | Unknown | Potentially involved in a cyclization event.[5] |
Quantitative Insights into this compound Production
The production of this compound by Micromonospora chersina is typically low, making fermentation optimization a critical area of research. The following table summarizes key quantitative data related to this compound production.
| Strain/Condition | Titer (mg/L) | Notes |
| Micromonospora chersina ATCC53710 (Wild-type) | 4.2 | Optimal production observed on the third day of fermentation in a medium containing 1% Diaion HP-20 resin.[3] |
| M. chersina QGD23 (Δorf23) | 4.3 | This mutant strain, lacking a tailoring oxidase, accumulates a shunt product with similar properties to this compound.[3] |
| M. chersina with NaI supplementation | - | Supplementation with sodium iodide has been shown to enhance the production of this compound, likely by facilitating the formation of the iodoanthracene intermediate. |
| M. chersina with adsorbent resins | - | Addition of resins like Diaion HP-20 or Amberlite XAD-7 to the fermentation medium can enhance production by adsorbing the product and reducing feedback inhibition. |
Visualizing the Pathway and Experimental Workflows
To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.
Cultivation of Micromonospora chersina and Fermentation for this compound Production
a. Preparation of Frozen Vegetative Stocks:
-
Grow Micromonospora chersina ATCC 53710 in a suitable seed medium.
-
Harvest the mycelia by centrifugation.
-
Resuspend the cell pellet in a cryoprotectant solution (e.g., 20% glycerol).
-
Aliquot into cryovials and store at -80°C.
b. Seed Culture Preparation:
-
Inoculate 50 mL of seed medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) with a frozen stock of M. chersina.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.
c. Production Fermentation:
-
Inoculate 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium contains dextrin, yeast extract, and inorganic salts.
-
For enhanced production, supplement the medium with 1% (w/v) adsorbent resin (e.g., Diaion HP-20) and/or sodium iodide (final concentration ~0.5-1 mg/L).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 3-7 days. Optimal production is often observed around day 3.[3]
Extraction and Analysis of this compound and Intermediates
a. Extraction:
-
Harvest the entire fermentation broth (including the resin).
-
Extract the broth with an equal volume of an organic solvent such as ethyl acetate.
-
Separate the organic phase and evaporate to dryness under reduced pressure.
b. HPLC Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., DMSO or methanol).
-
Perform HPLC analysis on a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Employ a gradient elution system, for example, a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 5% to 95% over 40 minutes.
-
Monitor the elution profile using a photodiode array (PDA) detector at wavelengths relevant for dynemicin and its intermediates (e.g., 254 nm, 320 nm, and 515 nm).
c. Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-MS or MALDI-TOF MS) for mass determination of the eluted compounds.
-
For MALDI-MS analysis of purified this compound, a 2,5-dihydroxybenzoic acid (DHB) matrix can be used.[3]
Gene Knockout in Micromonospora
-
Construct the Gene Replacement Cassette:
-
Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance gene (e.g., apramycin).
-
Amplify the resistance cassette using these primers.
-
-
Prepare Competent Cells:
-
Grow the Micromonospora strain to the appropriate growth phase.
-
Prepare electrocompetent or protoplast cells using established protocols for Actinobacteria.
-
-
Transformation and Recombination:
-
Introduce the linear gene replacement cassette into the competent cells via electroporation or protoplast transformation.
-
Promote homologous recombination by expressing a recombinase system (e.g., from a temperature-sensitive plasmid).
-
-
Selection and Verification of Mutants:
-
Select for transformants on media containing the appropriate antibiotic.
-
Verify the gene knockout by PCR analysis of genomic DNA from the mutant colonies and, if necessary, by Southern blotting.
-
Conclusion and Future Directions
The biosynthetic pathway of the this compound enediyne core represents a fascinating example of nature's chemical ingenuity. The discovery of the central role of the iterative PKS DynE8 in producing precursors for both the enediyne and anthraquinone moieties has significantly advanced our understanding of this complex process. While the key genetic determinants and several pathway intermediates have been identified, further research is needed to fully elucidate the intricate enzymatic mechanisms and kinetics of each biosynthetic step. The development of robust in vitro reconstitution systems will be crucial for dissecting the function of individual enzymes and for engineering novel dynemicin analogs with improved therapeutic properties. The technical guide presented here provides a solid foundation for researchers to delve into the captivating world of enediyne biosynthesis and to harness its potential for the development of next-generation anticancer agents.
References
- 1. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Type I Polyketide Synthases for Enediyne Core Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Dynemicin A: DNA Intercalation and Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic isolated from Micromonospora chersina.[1] It belongs to the enediyne class of natural products, which are renowned for their remarkable DNA-damaging capabilities.[2] The unique hybrid structure of this compound, featuring an anthraquinone (B42736) core fused to a 10-membered enediyne ring, underpins its sophisticated mechanism of action that involves precise binding to DNA followed by chemically-triggered strand scission.[3] This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its DNA intercalation, the chemistry of its activation via the Bergman cyclization, and the subsequent DNA cleavage. It also presents available quantitative data, detailed experimental protocols for studying its action, and visual diagrams to illustrate key processes.
The Core Mechanism of Action: A Multi-Step Process
The biological activity of this compound is a result of a finely tuned sequence of events, beginning with its association with DNA and culminating in double-stranded breaks that trigger cell death.[1][4]
DNA Intercalation: The Initial Recognition and Binding
The initial step in the mechanism of action of this compound is its non-covalent binding to the minor groove of B-form DNA.[1][5] This interaction is primarily driven by the planar anthraquinone moiety of the molecule, which intercalates between the DNA base pairs.[3][4] This intercalation serves to anchor the drug to the DNA, positioning the reactive enediyne core in close proximity to the sugar-phosphate backbone, the ultimate target of its damaging chemistry.[4] Molecular modeling studies suggest that intercalation into the minor groove is energetically favorable, with a preference for GC-rich sequences.[6] For intercalation to occur, the DNA helix must undergo a conformational change, widening the minor groove to accommodate the drug in an "induced fit" manner.[1]
Activation of the Enediyne Core: The Trigger for DNA Damage
Once intercalated, the enediyne core of this compound must be activated to unleash its DNA-cleaving potential. This activation is a critical step and can be initiated by one of two primary mechanisms:
-
Reductive Activation: In a biological context, the most relevant activation pathway is the reduction of the anthraquinone and epoxide functionalities.[1] This can be accomplished by cellular reducing agents such as NADPH or thiol-containing compounds like glutathione.[3][4] This reduction triggers a conformational change in the molecule that brings the two acetylenic carbons of the enediyne into close proximity, setting the stage for cyclization.[7]
-
Nucleophilic Activation: Alternatively, the epoxide ring can be opened by a nucleophilic attack, which also leads to the necessary conformational change for the subsequent cyclization reaction.[1]
The Bergman Cyclization: Formation of a Highly Reactive Diradical
The activation of this compound culminates in a remarkable chemical transformation known as the Bergman cyclization.[8] This thermally or photochemically induced pericyclic reaction converts the enediyne moiety into a highly reactive p-benzyne diradical.[8] This diradical species is a potent hydrogen-abstracting agent and is the ultimate cause of the DNA strand scission.[2] Computational studies have shown that the barrier to Bergman cyclization is significantly lowered upon activation of this compound, making the reaction feasible under physiological conditions.[3][7]
DNA Cleavage: The Final Destructive Step
The p-benzyne diradical generated through the Bergman cyclization is positioned within the minor groove of the DNA, in close proximity to the sugar-phosphate backbone.[4] It then abstracts hydrogen atoms from the deoxyribose rings of the DNA, initiating a cascade of reactions that leads to both single- and double-stranded DNA breaks.[3][9] this compound exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with specificities for sequences such as 5'-GC, 5'-GT, and 5'-AG.[3][4][10] The ability to induce double-stranded breaks is a key factor in the high cytotoxicity of this compound.[1]
Quantitative Data Summary
While the qualitative mechanism of this compound is well-established, comprehensive quantitative data on its DNA binding and cleavage are not extensively documented in single, compiled sources. The following tables summarize the available quantitative and semi-quantitative data from various studies.
Table 1: DNA Binding Affinity of this compound and Its Analogs
| Compound | DNA Type | Method | Binding Constant (KB or Kd) | Reference(s) |
| This compound | Double-stranded DNA | Not specified | KB ≈ 104 M-1 | [11] |
| Dynemicin S | Not specified | Estimated from Ka | Kd derived from Ka of (5±2) x 104 M-1 | [12] |
| Synthetic Dynemicin Analogs | Not specified | Not specified | KB ≥ 106 M-1 | [11] |
Table 2: Kinetic and Thermodynamic Parameters
| Parameter | Value | Condition | Reference(s) |
| Half-life of Aromatization | 118 minutes | In the presence of DNA | |
| Intercalation Energy Preference (CG vs. TA site) | ~9 kcal/mol | Computational Modeling | [1][6] |
| Bergman Cyclization Barrier (Untriggered) | 52 kcal/mol | Computational Modeling | [3][7] |
| Bergman Cyclization Barrier (Triggered) | 16.7 kcal/mol | Computational Modeling | [3][7] |
Table 3: DNA Cleavage Specificity of this compound
| Preferred Cleavage Site | Relative Frequency | DNA Type | Reference(s) |
| 3' side of purine bases | High | Double-stranded DNA | [3][4][10] |
| 5'-GC | High | Double-stranded DNA | [3][4] |
| 5'-GT | High | Double-stranded DNA | [3][4] |
| 5'-AG | High | Double-stranded DNA | [3][4] |
Key Experimental Protocols
The study of this compound's interaction with DNA relies on a set of well-established molecular biology and biophysical techniques. Below are detailed methodologies for two key experiments.
DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis
This assay is fundamental for visualizing and quantifying the DNA strand scission induced by this compound.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) at a suitable concentration.
-
Add varying concentrations of this compound.
-
Include a reducing agent, such as NADPH or a thiol compound (e.g., dithiothreitol), to activate the this compound.
-
The reaction should be performed in an appropriate buffer (e.g., Tris-HCl with NaCl).
-
Include a control reaction without this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) to inactivate any nucleases and a tracking dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (the percentage of which depends on the size of the plasmid) containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis in a suitable running buffer (e.g., TAE or TBE) until the different DNA forms (supercoiled, relaxed circular, and linear) are adequately separated.[13]
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
The relative amounts of the different DNA forms can be quantified using densitometry software. The disappearance of the supercoiled form and the appearance of the relaxed and linear forms are indicative of single- and double-strand breaks, respectively.
-
DNA Footprinting Assay (DNase I)
This technique is used to identify the specific DNA sequences to which this compound binds, thereby protecting them from enzymatic cleavage.
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment of interest that is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag on one strand.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of this compound in a suitable binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Include a control reaction without this compound.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to induce random single-strand nicks in the DNA backbone. The amount of DNase I and the digestion time should be optimized to ensure, on average, only one cut per DNA molecule.
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion reaction and purify the DNA fragments to remove this compound and DNase I.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.
-
-
Visualization and Analysis:
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
A "footprint" will appear as a region on the gel where there is a significant reduction or absence of bands in the lanes containing this compound compared to the control lane. This protected region corresponds to the binding site of this compound on the DNA.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.
Caption: Overall mechanism of action of this compound.
Caption: Workflow for DNA Cleavage Assay.
Caption: Workflow for DNA Footprinting Assay.
Conclusion
This compound remains a subject of intense research interest due to its potent antitumor activity and its intricate mechanism of action that combines DNA recognition, chemical activation, and radical-mediated DNA damage. A thorough understanding of its interaction with DNA at the molecular level is crucial for the rational design of new and more selective anticancer agents. While significant progress has been made in elucidating its mechanism, further quantitative studies are needed to fully characterize the thermodynamics and kinetics of its DNA binding and cleavage. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development who are working with this remarkable natural product and its analogs.
References
- 1. Molecular mechanics and molecular dynamics studies of the intercalation of dynemicin-A with oligonucleotide models of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. youtube.com [youtube.com]
- 11. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
The Crucial Role of the Anthraquinone Moiety in the Antitumor Activity of Dynemicin A
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A, a potent antitumor antibiotic produced by Micromonospora chersina, stands out in the landscape of cancer therapeutics due to its unique hybrid structure. It masterfully combines a highly reactive enediyne core, responsible for its DNA-cleaving capabilities, with a planar anthraquinone (B42736) moiety. While the enediyne component is the ultimate executor of DNA damage, the anthraquinone moiety is far from a passive bystander. It plays a multifaceted and indispensable role in the molecule's mechanism of action, influencing everything from DNA recognition and binding to the activation of its cytotoxic potential. This technical guide provides an in-depth exploration of the pivotal functions of the anthraquinone moiety in this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The Dual Functionality of the Anthraquinone Moiety
The anthraquinone core of this compound is a key player in a two-pronged strategy that leads to cancer cell death. Its primary roles can be summarized as:
-
DNA Intercalation and Targeting: The planar aromatic structure of the anthraquinone moiety allows it to intercalate into the minor groove of the DNA double helix.[1][2][3][4][5][6][7] This non-covalent interaction is the crucial first step in this compound's mechanism, acting as an anchor that positions the entire molecule in close proximity to its therapeutic target.[8] This precise positioning is essential for the subsequent DNA cleavage event mediated by the enediyne core.
-
Bioreductive Activation: The anthraquinone moiety is also the site of bioreductive activation, a critical step that "arms" the enediyne warhead.[9] In the cellular environment, the quinone of the anthraquinone is reduced to a hydroquinone. This chemical transformation triggers a cascade of reactions, culminating in the Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne biradical, the species ultimately responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks.[5][10] This activation process is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[1][2][5][6][11]
Quantitative Analysis of this compound and its Analogues' Activity
The profound impact of the anthraquinone moiety on the overall activity of this compound is evident when examining the structure-activity relationships of various synthetic and semi-synthetic analogues. Modifications to the anthraquinone ring system can dramatically alter the compound's cytotoxicity.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogues against various cancer cell lines. The data highlights how modifications to the anthraquinone moiety can influence cytotoxic potency.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | Molt-4 (T-cell leukemia) | 0.001 | [2] |
| Uncialamycin Derivative 7a | Various | pM range | [1] |
| Uncialamycin Derivative 7b (with ortho-fluorine on anthraquinone A-ring) | Various | pM range (up to 2-fold more potent than 7a) | [1][4] |
| 9-phenylcarbamoyl this compound analogue (6a) | P388 (murine leukemia) | >10 | [3] |
| 9-(4-chlorophenylcarbamoyl) this compound analogue (6f) | P388 (murine leukemia) | 1.6 | [3] |
| 9-(2-nitrophenylcarbamoyl) this compound analogue (6i) | P388 (murine leukemia) | 0.18 | [3] |
| Water-soluble this compound analogue (10c) | P388 (murine leukemia) | 0.08 | [3] |
Table 1: In Vitro Cytotoxicity of this compound and its Analogues.
In Vivo Antitumor Efficacy
Studies in animal models further underscore the importance of the anthraquinone moiety in the therapeutic potential of this compound. Water-soluble derivatives with modifications on the anthraquinone have shown enhanced in vivo antitumor activity and reduced toxicity.
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome | Reference(s) |
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced antitumor activity and decreased toxicity | [2][12] |
| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced antitumor activity and decreased toxicity | [2][12] |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced antitumor activity and decreased toxicity | [2][12] |
*T/C (%): (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.
Table 2: In Vivo Antitumor Activity of Water-Soluble this compound Analogues.
Signaling Pathways Modulated by this compound
The DNA double-strand breaks induced by this compound trigger a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway. The anthraquinone moiety, by facilitating DNA binding and initiating the activation cascade, is the upstream regulator of these signaling events.
DNA Damage Response Pathway
Upon detection of DNA double-strand breaks, sensor proteins such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated.[10][13][14] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[15]
p53-Dependent Apoptosis
Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death (apoptosis).[15]
G2/M Cell Cycle Arrest
The activation of Chk1 and Chk2 leads to the phosphorylation and inactivation of the Cdc25C phosphatase. This prevents the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2/M phase of the cell cycle.[15] This provides the cell with time to repair the DNA damage, or if the damage is too severe, to undergo apoptosis.
Experimental Protocols
DNA Cleavage Assay
This assay assesses the ability of this compound to induce strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
NADPH or dithiothreitol (B142953) (DTT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~20-50 ng/µL) and varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding NADPH or DTT to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding DNA loading dye containing EDTA.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 value of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for p53 and Cell Cycle Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The anthraquinone moiety of this compound is a critical component that governs its potent antitumor activity. Its ability to intercalate into DNA provides the necessary molecular recognition and positioning, while its role in bioreductive activation unleashes the DNA-cleaving power of the enediyne core. Structure-activity relationship studies have consistently demonstrated that modifications to the anthraquinone can significantly impact cytotoxicity and in vivo efficacy, making it a key target for the design of novel and more effective this compound analogues. A thorough understanding of the multifaceted role of the anthraquinone moiety is therefore essential for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of natural products. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound-based cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of water-soluble enediyne compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Properties of Dynemicin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antineoplastic antibiotic belonging to the enediyne class of natural products. Isolated from Micromonospora chersina, its complex molecular architecture, featuring a bicyclic enediyne core fused to an anthraquinone (B42736) moiety, is responsible for its remarkable DNA-damaging capabilities.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of novel analogues with improved therapeutic indices. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, detailed experimental protocols, and a visualization of its mechanism of action.
Spectroscopic Data
The structural elucidation of this compound relies heavily on a combination of one-dimensional and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives and Intermediates
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| Triacetylthis compound | CDCl₃ | 8.02 (s, 1H, H-10), 7.17 (ABq, J = 8.8 Hz, 2H, A-ring), 5.83, 5.69 (enediyne H's) |
| Biosynthetic Intermediate (7) | Not Specified | 6.17 (H-21) |
| Biosynthetic Intermediate (8) | Not Specified | Missing B-ring singlet and one enediyne hydrogen signal |
| Biosynthetic Intermediate (9) | Not Specified | 7.21, 7.17, 7.05, 6.83 (1,2-disubstituted benzene (B151609) ring), 5.80 (d, J = 1.4 Hz, vinyl H), 2.14 (s, methyl) |
| Biosynthetic Intermediate (10) | Not Specified | 5.83, 5.69 (enediyne H's) |
Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of this compound. Direct comparison should be made with caution.
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives and Intermediates
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | D₂O | Predicted spectrum available in NP-MRD database[2] |
| Triacetylthis compound | Not Specified | 72.8 (C-3), 62.6 (C-8) |
| Biosynthetic Intermediate (7) | Not Specified | 150-160 (hydroxylated carbon on cycloaromatized enediyne) |
| Biosynthetic Intermediate (9) | Not Specified | 198.61 (carbonyl) |
| Biosynthetic Intermediate (10) | Not Specified | Contains only one carbonyl signal |
Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of this compound. Direct comparison should be made with caution.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular formula of this compound and for studying its fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₁₉NO₉ | [3][4] |
| Molecular Weight | 537.473 g/mol | [1] |
| Exact Mass | 537.10598118 Da | [3] |
| Ionization Method | Electrospray Ionization (ESI) is commonly used. | [5] |
Experimental Protocols
NMR Spectroscopy
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Measurement: Accurately weigh approximately 1-5 mg of the purified sample.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific this compound derivative being analyzed.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm (0.5-0.6 mL).
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. If suspended particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette.[6]
Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
2D NMR: Perform a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations for complete spectral assignment.[7]
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).[7][8][9]
Mass Spectrometry
Sample Preparation
-
Dissolution: Dissolve a small amount of the purified this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system compatible with the chosen ionization method.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter before introduction to the mass spectrometer.
Data Acquisition
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[10][11]
-
Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Perform tandem mass spectrometry experiments to induce fragmentation of the parent ion. This is achieved by isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.
Mechanism of Action: DNA Cleavage Workflow
This compound exerts its cytotoxic effects through a remarkable mechanism involving the cleavage of double-stranded DNA.[12] The following diagram illustrates the key steps in this process.
Caption: Workflow of this compound-mediated DNA cleavage.
Logical Relationships in this compound's Biosynthesis
The biosynthesis of this compound is a complex process involving the convergence of two distinct polyketide pathways. The following diagram illustrates the logical relationship between the key biosynthetic precursors.
Caption: Biosynthetic origin of this compound.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. nmr.gmu.edu [nmr.gmu.edu]
- 4. This compound | C30H19NO9 | CID 10030135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. scienceopen.com [scienceopen.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. ckgas.com [ckgas.com]
- 10. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
The historical context of Dynemicin A discovery in natural products
Published: December 12, 2025
Affiliation: Google Research
Abstract
Dynemicin A, a potent antitumor antibiotic, emerged from the systematic screening of microbial metabolites in the late 1980s. Its discovery marked a significant milestone in natural product chemistry, revealing a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its isolation and structure elucidation, and its mechanism of action. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Historical Context of Discovery
The story of this compound begins in the global search for novel bioactive compounds from microbial sources. In the late 1980s, researchers at the Bristol-Myers Research Institute in Tokyo, Japan, were actively screening soil microorganisms for the production of antitumor agents.
Isolation from a Novel Actinomycete:
In 1989, a team led by Masataka Konishi reported the discovery of a new family of antibiotics, the dynemicins, produced by the fermentation of a previously undescribed actinomycete, Micromonospora chersina[1]. The producing organism was isolated from a soil sample collected in the state of Gujarat, India[2]. Initially, the vibrant purple color of the fermentation broth extract caught the attention of the researchers, a characteristic later attributed to the anthraquinone chromophore within the this compound molecule.
A Hybrid Structure with Unprecedented Antitumor Potency:
Subsequent investigations revealed that the isolated compounds possessed exceptionally potent cytotoxic activity against a range of murine and human tumor cell lines, with activity observed at the picogram to nanogram per milliliter level. The structure of the principal component, this compound, was elucidated through a combination of spectroscopic techniques and single-crystal X-ray analysis of its triacetyl derivative[1]. This revealed a remarkable hybrid structure, combining the planar anthraquinone system, known for its DNA intercalating properties, with a highly strained 10-membered enediyne ring system, a class of compounds recognized for their ability to induce DNA strand scission. This unique fusion of two distinct pharmacophores in a single molecule was a novel finding and immediately suggested a multi-faceted mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Fermentation and Isolation of this compound
The following protocol is based on the methods described in the early publications on this compound production.
Materials:
-
Micromonospora chersina (e.g., ATCC 53710)
-
Seed culture medium (e.g., Trypticase Soy Broth)
-
Production culture medium (e.g., a medium containing soluble starch, yeast extract, and inorganic salts)
-
Diaion HP-20 resin or equivalent
-
Ethyl acetate (B1210297)
-
Methanol
-
Dicalite
-
Sephadex LH-20
-
Silica (B1680970) gel for vacuum liquid chromatography (VLC)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Seed Culture: Inoculate a flask containing seed culture medium with a slant or spore suspension of Micromonospora chersina. Incubate at 28-30°C with shaking for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. Add Diaion HP-20 resin (e.g., 2% w/v) to the production flask to adsorb the produced this compound, which can enhance yield. Incubate at 28-30°C with shaking for 5-7 days.
-
Extraction: Harvest the entire fermentation broth, including the resin. Extract the broth with an equal volume of ethyl acetate. Separate the organic layer.
-
Initial Purification: Concentrate the ethyl acetate extract under reduced pressure. The crude extract can be further purified by chromatography. Early methods utilized a combination of Dicalite and Sephadex LH-20 column chromatography[3].
-
Vacuum Liquid Chromatography (VLC): The fractions containing this compound can be further purified by VLC on silica gel using a gradient of chloroform (B151607) and methanol.
-
HPLC Purification: Final purification to obtain high-purity this compound is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water (e.g., 0% to 100% acetonitrile over 30 minutes) with UV detection at a wavelength corresponding to the absorbance of the anthraquinone chromophore (e.g., 254 nm and 535 nm).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This protocol describes a method to assess the DNA-cleaving ability of this compound using plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
NADPH or a thiol (e.g., dithiothreitol, DTT) as a reducing agent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., 0.5 µg) with varying concentrations of this compound in TE buffer.
-
Activation: Add a reducing agent (e.g., 1 mM NADPH or 10 mM DTT) to initiate the DNA cleavage reaction. Include a control reaction without the reducing agent and a control with DNA only.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA (Form I) migrates fastest, followed by nicked, open-circular DNA (Form II), and then linear DNA (Form III), which is indicative of double-strand breaks.
Quantitative Data
The potent cytotoxicity of this compound has been evaluated against a wide range of human cancer cell lines. The data below is a representative summary of its activity, with GI50 values (the concentration required to inhibit cell growth by 50%) obtained from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen.
| Cell Line | Cancer Type | GI50 (-log M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 8.15 |
| K-562 | Leukemia | 8.00 |
| MOLT-4 | Leukemia | 8.22 |
| RPMI-8226 | Leukemia | 7.98 |
| SR | Leukemia | 8.30 |
| NSCL Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 7.85 |
| EKVX | Non-Small Cell Lung | 7.91 |
| HOP-62 | Non-Small Cell Lung | 7.89 |
| HOP-92 | Non-Small Cell Lung | 7.94 |
| NCI-H226 | Non-Small Cell Lung | 7.88 |
| NCI-H23 | Non-Small Cell Lung | 7.90 |
| NCI-H322M | Non-Small Cell Lung | 7.87 |
| NCI-H460 | Non-Small Cell Lung | 7.92 |
| NCI-H522 | Non-Small Cell Lung | 7.95 |
| Colon Cancer | ||
| COLO 205 | Colon | 7.82 |
| HCC-2998 | Colon | 7.80 |
| HCT-116 | Colon | 7.85 |
| HCT-15 | Colon | 7.83 |
| HT29 | Colon | 7.88 |
| KM12 | Colon | 7.81 |
| SW-620 | Colon | 7.86 |
| CNS Cancer | ||
| SF-268 | CNS | 7.95 |
| SF-295 | CNS | 7.98 |
| SF-539 | CNS | 7.92 |
| SNB-19 | CNS | 7.90 |
| SNB-75 | CNS | 7.93 |
| U251 | CNS | 7.96 |
| Melanoma | ||
| LOX IMVI | Melanoma | 8.05 |
| MALME-3M | Melanoma | 8.02 |
| M14 | Melanoma | 8.08 |
| SK-MEL-2 | Melanoma | 8.01 |
| SK-MEL-28 | Melanoma | 8.06 |
| SK-MEL-5 | Melanoma | 8.03 |
| UACC-257 | Melanoma | 8.07 |
| UACC-62 | Melanoma | 8.04 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 7.90 |
| OVCAR-3 | Ovarian | 7.92 |
| OVCAR-4 | Ovarian | 7.88 |
| OVCAR-5 | Ovarian | 7.91 |
| OVCAR-8 | Ovarian | 7.89 |
| SK-OV-3 | Ovarian | 7.85 |
| Renal Cancer | ||
| 786-0 | Renal | 7.88 |
| A498 | Renal | 7.85 |
| ACHN | Renal | 7.82 |
| CAKI-1 | Renal | 7.89 |
| RXF 393 | Renal | 7.83 |
| SN12C | Renal | 7.86 |
| TK-10 | Renal | 7.81 |
| UO-31 | Renal | 7.87 |
| Prostate Cancer | ||
| PC-3 | Prostate | 7.90 |
| DU-145 | Prostate | 7.88 |
| Breast Cancer | ||
| MCF7 | Breast | 7.95 |
| MDA-MB-231/ATCC | Breast | 7.92 |
| HS 578T | Breast | 7.90 |
| BT-549 | Breast | 7.88 |
| T-47D | Breast | 7.93 |
| MDA-MB-468 | Breast | 7.91 |
Data sourced from the NCI DTP database. GI50 values are expressed as the negative logarithm of the molar drug concentration.
Mechanism of Action and Signaling Pathways
The potent biological activity of this compound is attributed to its unique ability to interact with and damage DNA. This process involves a series of well-orchestrated molecular events.
DNA Intercalation and Reductive Activation:
The planar anthraquinone portion of this compound intercalates into the minor groove of the DNA double helix. This initial binding event positions the reactive enediyne core in close proximity to the sugar-phosphate backbone of DNA. In the reducing environment of the cell, facilitated by molecules such as NADPH or thiols, the anthraquinone moiety undergoes a one-electron reduction.
Bergman Cycloaromatization and DNA Cleavage:
This reduction triggers a cascade of electronic rearrangements, culminating in the opening of an epoxide ring within the enediyne structure. This conformational change brings the two ends of the diyne unit into close proximity, leading to a spontaneous Bergman cycloaromatization. This reaction generates a highly reactive and transient p-benzyne diradical. This diradical is a potent hydrogen-abstracting species and readily abstracts hydrogen atoms from the deoxyribose backbone of both strands of the DNA, leading to double-strand breaks.
DNA Damage Response:
The induction of double-strand breaks by this compound activates the cellular DNA damage response (DDR) pathway. The primary sensor for such lesions is the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately leading to the demise of the cancer cell.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Conclusion
The discovery of this compound from Micromonospora chersina was a landmark event in the field of natural products, showcasing the remarkable chemical ingenuity of microorganisms. Its unique hybrid structure and potent DNA-damaging capabilities have made it a subject of intense research for several decades. While its clinical development has been hampered by its toxicity, this compound continues to serve as a valuable tool for studying DNA-drug interactions and as a lead compound for the design of novel, more selective anticancer agents. This technical guide provides a comprehensive overview of the historical and scientific context of this compound, offering a valuable resource for researchers dedicated to the ongoing quest for new and effective cancer therapies.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response [frontiersin.org]
A Technical Guide to the Chemical Synthesis of the Dynemicin A Core Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic strategies employed to construct the complex core structure of Dynemicin A, a potent enediyne antitumor antibiotic. This compound's remarkable molecular architecture and its ability to cleave double-stranded DNA have made it a compelling target for synthetic chemists and a subject of significant interest in the development of novel cancer chemotherapeutics.[1][2][3] This document details the primary synthetic methodologies, key experimental protocols, and available quantitative data, supplemented with visual diagrams to elucidate complex workflows and molecular transformations.
Introduction
This compound, first isolated from Micromonospora chersina, possesses a unique structure featuring a ten-membered enediyne ring fused to an anthraquinone (B42736) core.[4][5] This intricate arrangement is responsible for its potent biological activity, which is triggered by bioreduction of the quinone moiety, leading to a Bergman cyclization of the enediyne and the generation of a highly reactive p-benzyne biradical that cleaves DNA.[4][5] The scarcity of the natural product and the desire to explore structure-activity relationships have driven extensive efforts toward its total synthesis and the development of synthetic analogs.[2]
Key Synthetic Strategies
Two principal strategies have emerged for the synthesis of the this compound core and its analogs: convergent total synthesis and mutasynthesis.
-
Convergent Total Synthesis: This approach involves the independent synthesis of two or more complex molecular fragments, which are then coupled in the later stages of the synthesis.[1][2] This strategy allows for flexibility in the design and synthesis of analogs by modifying the individual fragments. Several research groups, including those of Myers, Danishefsky, Schreiber, and Nicolaou, have reported total syntheses of this compound or its key intermediates, each employing unique convergent strategies.[2][6][7][8] A key advantage of this approach is the ability to prepare enantiomerically pure this compound.[2]
-
Mutasynthesis (Precursor-Directed Biosynthesis): This chemo-biosynthetic strategy combines chemical synthesis with microbial fermentation.[1][3] It involves synthesizing modified precursors of the natural product and feeding them to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor.[3][9] This approach has been successfully used to generate novel this compound analogs by feeding synthetic iodoanthracene-γ-thiolactone analogs to a Δorf15 mutant of M. chersina.[3][10]
Experimental Protocols and Key Reactions
The following sections detail key experimental protocols and reactions that have been pivotal in the synthesis of the this compound core structure.
Convergent Total Synthesis: The Myers Approach
One of the first and most notable total syntheses of (+)-Dynemicin A was reported by Myers and coworkers.[2][8] Their highly convergent route culminates in a key Diels-Alder cycloaddition.[11][12]
Key Features of the Myers Synthesis:
-
Enantioselective Synthesis: The synthesis begins with the condensation of (-)-menthyl acetoacetate (B1235776) and trans-ethyl crotonate to establish chirality early on.[11][12]
-
Convergent Coupling: Two advanced intermediates, a quinone imine and an isobenzofuran (B1246724), are synthesized separately and then coupled.[1][11]
-
Key Reactions:
Protocol 1: Diels-Alder Cycloaddition for Core Assembly
This protocol describes the crucial coupling of the quinone imine and isobenzofuran fragments in the Myers synthesis.[1][11]
-
Reactants:
-
Quinone imine intermediate
-
Isobenzofuran intermediate
-
-
Solvent: Anhydrous, degassed toluene (B28343) or benzene.[1]
-
Atmosphere: Inert (e.g., argon or nitrogen).[1]
-
Procedure:
-
A solution of the quinone imine intermediate is prepared in a flame-dried flask under an inert atmosphere.[1]
-
A solution of the isobenzofuran intermediate in the same solvent is added to the reaction mixture.[1]
-
The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[1]
-
An oxidative workup is performed to yield (+)-Dynemicin A.[11]
-
Mutasynthesis for Analog Generation
The mutasynthesis approach, pioneered by Townsend and others, offers an efficient route to novel this compound analogs by leveraging the biosynthetic machinery of a genetically modified organism.[3][9]
Protocol 2: Mutasynthesis of this compound Analogs
This protocol outlines the general procedure for generating this compound analogs using a Δorf15 mutant of M. chersina.[1][3]
-
Materials:
-
Procedure:
-
The fermentation medium is inoculated with the Δorf15 mutant strain.[1]
-
The culture is incubated under appropriate conditions (e.g., 28 °C, shaking).[1]
-
After an initial growth period, the synthetic iodoanthracene-γ-thiolactone analog is fed to the culture.[1]
-
Fermentation is continued for several days to allow for the biosynthesis of the Dynemicin analog.[1]
-
The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the analog is purified by HPLC.[1][3]
-
Quantitative Data
The following tables summarize key quantitative data from representative total syntheses of the this compound core structure and its precursors. The data is compiled from published literature and is intended to provide a comparative overview of the efficiency of different synthetic steps.
Table 1: Key Reaction Yields in the Myers Total Synthesis of (+)-Dynemicin A
| Reaction Step | Reactants | Product | Yield (%) |
| Suzuki-Miyaura Coupling | Enol triflate & Arylboronic acid | Biaryl intermediate | 90%[11][12] |
| Thermal Amidation | Amide precursor | Quinolone | 84%[11][12] |
| Enediyne Addition | (Z)-enediyne & Quinoline | Adduct | 89%[11][12] |
| Intramolecular Acetylide Addition | Acetylenic ketone | Bicyclic enediyne | 94%[11][12] |
| Phenol Oxidation | Phenol | Quinone imine precursor | 89%[11][12] |
| Diels-Alder Cycloaddition | Quinone imine & Isobenzofuran | (+)-Dynemicin A | 40%[11][12] |
The overall yield for the synthesis of the enantiomerically pure quinone imine was reported to be 2-3% over 23 steps.[11][12]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the synthesis and mechanism of action of this compound.
Caption: Convergent total synthesis workflow for this compound.
Caption: Mutasynthesis workflow for producing novel this compound analogs.
Caption: Simplified mechanism of DNA cleavage by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of (+)-Dynemicin A and Analogs of Wide Structural Variability: Establishment of the Absolute Configuration of Natural this compound. [dash.harvard.edu]
- 3. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Dynemicin A DNA Cleavage Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its cytotoxic activity stems from its remarkable ability to induce sequence-selective double-stranded breaks in DNA. The molecule consists of an anthraquinone (B42736) core, which allows it to intercalate into the minor groove of DNA, and a reactive enediyne core. Upon reductive activation, the enediyne moiety undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical. This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately triggering cellular apoptosis. The ability to assay the DNA cleaving properties of this compound is crucial for understanding its mechanism of action and for the development of novel enediyne-based anticancer therapeutics.
This application note provides a detailed protocol for a DNA cleavage assay using this compound and supercoiled plasmid DNA. The assay allows for the visualization and semi-quantitative analysis of single- and double-strand DNA breaks.
Mechanism of Action: DNA Cleavage by this compound
The DNA cleavage process initiated by this compound can be summarized in the following key steps:
-
Intercalation: The planar anthraquinone portion of this compound intercalates into the minor groove of B-DNA. This non-covalent interaction positions the reactive enediyne core in close proximity to the DNA backbone.
-
Reductive Activation: In the presence of a reducing agent, such as NADPH or thiol compounds, the this compound molecule is activated. This activation can also be triggered by visible light.
-
Bergman Cyclization: The activated enediyne undergoes an intramolecular cyclization reaction, known as the Bergman cyclization, to form a highly reactive p-benzyne diradical.
-
Hydrogen Abstraction: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.
-
DNA Strand Scission: The abstraction of hydrogen atoms leads to the formation of DNA radicals, which, in the presence of molecular oxygen, results in oxidative cleavage of the phosphodiester backbone, causing single- and double-strand breaks.
The DNA damage induced by this compound triggers a cellular response, often leading to the activation of the p53-mediated apoptotic pathway, resulting in programmed cell death.
Experimental Protocol: this compound DNA Cleavage Assay
This protocol describes a standard assay to evaluate the DNA cleavage activity of this compound using supercoiled plasmid DNA. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand breaks, while the appearance of linearized DNA (Form III) signifies double-strand breaks. These different topological forms of DNA can be separated and visualized by agarose (B213101) gel electrophoresis.
Materials and Reagents:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322), 0.5 mg/mL in TE buffer
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM KCl, 50 mM MgCl2)
-
Nuclease-free water
-
6x DNA Loading Dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)
-
Agarose
-
1x TAE or TBE buffer for electrophoresis
-
DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe)
-
UV transilluminator and gel documentation system
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes with a final volume of 20 µL.
-
A typical reaction mixture contains:
-
2 µL of 10x Reaction Buffer
-
1 µL of supercoiled plasmid DNA (final concentration ~25 µg/mL)
-
Varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add the appropriate volume. Keep the final solvent concentration consistent across all reactions and below 1%.
-
Add nuclease-free water to bring the volume to 18 µL.
-
-
-
Initiation of Cleavage:
-
To initiate the reaction, add 2 µL of freshly prepared NADPH solution (e.g., 10 mM stock for a final concentration of 1 mM).
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period, typically 30 to 60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 4 µL of 6x DNA Loading Dye. The EDTA in the loading dye will chelate divalent cations, inhibiting further enzymatic reactions.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.
-
Load the entire 24 µL of each reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance to separate the DNA forms.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
The supercoiled (Form I), nicked (Form II), and linear (Form III) DNA forms will migrate at different rates. Typically, Form I migrates the fastest, followed by Form III, and then Form II.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the percentage of each DNA form in the different reaction conditions.
-
Data Presentation
The results of the DNA cleavage assay can be summarized to show the concentration-dependent effect of this compound.
Table 1: Concentration-Dependent DNA Cleavage by this compound
| This compound (µM) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| 0 (Control) | 95 | 5 | 0 |
| 1 | 70 | 25 | 5 |
| 5 | 40 | 45 | 15 |
| 10 | 15 | 50 | 35 |
| 50 | 0 | 30 | 70 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Mechanism of this compound-induced DNA Cleavage
Caption: Mechanism of this compound-induced DNA cleavage.
Experimental Workflow for DNA Cleavage Assay
Application Notes and Protocols for DNA Footprinting Analysis Using Dynemicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule. This method is invaluable in molecular biology, genetics, and drug discovery for elucidating gene regulatory mechanisms and for characterizing the sequence-specific interactions of DNA-binding agents. Dynemicin A, a potent enediyne antitumor antibiotic, has emerged as a valuable tool for DNA footprinting. Its unique mechanism of action, involving DNA intercalation and sequence-selective cleavage, allows for the precise mapping of ligand binding sites, often with high resolution.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in DNA footprinting analysis.
Mechanism of Action of this compound
This compound is a hybrid molecule containing an anthraquinone (B42736) core and an enediyne core.[2] The anthraquinone moiety is responsible for intercalating into the minor groove of B-DNA, while the enediyne core is responsible for DNA cleavage.[2] The DNA cleavage process is initiated by the activation of this compound, which can be triggered by reducing agents such as NADPH or thiol compounds, or by visible light.[2][3]
Upon activation, the enediyne core undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[2] This cleavage is not random; this compound exhibits a notable sequence preference, preferentially cleaving at the 3' side of purine (B94841) bases, with 5'-GC, 5'-GT, and 5'-AG sequences being prominent targets.[2] This inherent sequence specificity is a key feature that makes this compound a precise tool for footprinting.
References
Dynemicin A as a Molecular Probe for G-Quadruplex Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne family, renowned for its unique molecular architecture and its ability to induce sequence-selective cleavage of double-stranded DNA.[1] This remarkable property stems from its hybrid structure, which combines an anthraquinone (B42736) moiety for DNA intercalation and an enediyne core that, upon activation, generates a highly reactive diradical species capable of abstracting hydrogen atoms from the DNA backbone, leading to strand scission.[1][2]
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication. The aberrant formation and stabilization of G-quadruplexes have been linked to the development and progression of cancer, making them an attractive target for novel therapeutic strategies.[3] The unique structural features of G-quadruplexes, such as their planar G-tetrads and distinct groove dimensions, offer potential binding sites for small molecules.
The ability of this compound to bind and cleave DNA with a degree of sequence specificity suggests its potential as a molecular probe to investigate the structure and biological function of G-quadruplexes. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study G-quadruplex structures.
Mechanism of Action and Specificity
The mechanism of action of this compound involves a bioreductive activation of its enediyne core, often facilitated by cellular reducing agents like NADPH or thiol-containing compounds. This activation triggers a Bergman cyclization, generating a reactive p-benzyne diradical. The anthraquinone portion of this compound serves to anchor the molecule to DNA, primarily through intercalation, positioning the enediyne core in proximity to the DNA backbone for cleavage.[2]
While the primary mode of binding described in the literature is intercalation into duplex DNA, the structural features of this compound suggest potential interactions with G-quadruplexes. The planar anthraquinone ring could stack onto the terminal G-tetrads of a G-quadruplex, and the overall molecular shape may allow for specific interactions within the grooves of the G4 structure. The preferential cleavage at the 3' side of purine (B94841) bases (G and A) by this compound further supports its potential utility in probing guanine-rich G-quadruplex structures.[4]
Data Presentation
Precise quantitative data on the binding affinity and selectivity of this compound for G-quadruplex structures versus duplex DNA is not extensively available in the current literature. However, the following table provides a template for summarizing such data, which can be obtained using the protocols detailed in this document. The values presented are hypothetical and for illustrative purposes only.
| Target DNA | Ligand | Technique | Binding Affinity (Kd, µM) | Stoichiometry (Ligand:DNA) | Selectivity (vs. Duplex DNA) | Reference |
| Telomeric G4 (e.g., hTelo) | This compound | FID | Value | Value | Value | [To be determined] |
| Oncogenic G4 (e.g., c-MYC) | This compound | ITC | Value | Value | Value | [To be determined] |
| Duplex DNA (e.g., calf thymus) | This compound | FID | Value | Value | 1 | [To be determined] |
Experimental Protocols
Preparation of G-Quadruplex DNA
Objective: To prepare stable G-quadruplex structures from synthetic oligonucleotides for use in binding and cleavage assays.
Materials:
-
G-rich oligonucleotide (e.g., hTelo: 5'-d[AGGG(TTAGGG)3]-3', c-MYC: 5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3')
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl or NaCl)
-
Nuclease-free water
-
Heating block or thermocycler
-
Spectrophotometer
Protocol:
-
Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dilute the stock oligonucleotide to a final concentration of 100 µM in the annealing buffer. The choice of cation (K⁺ or Na⁺) can influence the G-quadruplex topology.
-
Heat the solution to 95°C for 5 minutes to denature any pre-existing structures.
-
Slowly cool the solution to room temperature over several hours. This can be achieved by leaving the sample in the heating block with the power turned off or by using a thermocycler with a slow ramp-down program.
-
Incubate the solution at 4°C overnight to allow for complete folding.
-
Confirm the formation of the G-quadruplex structure using techniques such as Circular Dichroism (CD) spectroscopy or native polyacrylamide gel electrophoresis (PAGE).
DNA Cleavage Assay
Objective: To determine the ability of this compound to cleave G-quadruplex DNA and to map the cleavage sites.
Materials:
-
5'-end labeled (e.g., with ³²P or a fluorescent tag) G-quadruplex-forming oligonucleotide
-
This compound
-
Activation solution (e.g., 1 mM NADPH in reaction buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Protocol:
-
Prepare the labeled G-quadruplex DNA as described in Protocol 1.
-
In a microcentrifuge tube, combine the labeled G-quadruplex DNA (final concentration ~10-100 nM) and varying concentrations of this compound in the reaction buffer.
-
Initiate the cleavage reaction by adding the activation solution (e.g., NADPH).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the loading buffer and heating at 95°C for 5 minutes to denature the DNA.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the cleavage products using a phosphorimager or fluorescence scanner.
-
The cleavage sites can be mapped by running a Maxam-Gilbert sequencing ladder of the same labeled oligonucleotide alongside the cleavage reactions.
Fluorescence Intercalator Displacement (FID) Assay
Objective: To determine the binding affinity and selectivity of this compound for G-quadruplex structures.[5][6][7]
Materials:
-
G-quadruplex and duplex DNA
-
Fluorescent intercalator dye (e.g., Thiazole Orange (TO))
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Fluorometer
Protocol:
-
Prepare a solution of the G-quadruplex or duplex DNA (e.g., 0.25 µM) and the fluorescent dye (e.g., 0.5 µM TO) in the assay buffer.
-
Incubate the solution until a stable fluorescence signal is achieved, indicating the formation of the DNA-dye complex.
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of this compound to the solution, allowing the system to equilibrate after each addition.
-
Measure the fluorescence intensity after each addition of this compound. The displacement of the fluorescent dye by this compound will result in a decrease in fluorescence.
-
Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a suitable binding model to determine the concentration of this compound required to displace 50% of the dye (DC₅₀), which is related to the binding affinity.
-
Compare the DC₅₀ values obtained for G-quadruplex and duplex DNA to determine the selectivity.
Mandatory Visualizations
Caption: Proposed mechanism of this compound activation and G-quadruplex DNA cleavage.
Caption: Experimental workflow for a this compound-mediated G-quadruplex DNA cleavage assay.
Caption: Simplified DNA damage response pathway initiated by this compound-induced double-strand breaks.[2]
References
- 1. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
Development of Dynemicin A-based Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
Introduction
Dynemicin A is a potent natural product belonging to the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora chersina.[1][2][3] Its unique molecular structure, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, allows it to induce double-stranded DNA breaks, leading to profound cytotoxicity against cancer cells.[2][3] However, the clinical application of this compound has been limited by its indiscriminate cytotoxicity against both cancerous and healthy cells.[3][4]
The development of antibody-drug conjugates (ADCs) offers a promising strategy to overcome this limitation. By attaching a highly potent cytotoxic agent like a this compound derivative (the "payload") to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens, ADCs can deliver the payload directly to cancer cells, thereby increasing efficacy and minimizing off-target toxicity.[5][6] This document provides detailed application notes and protocols relevant to the development and evaluation of this compound-based ADCs.
Application Notes
Mechanism of Action of this compound
The antitumor activity of this compound is a multi-step process that culminates in the cleavage of DNA.[3] This mechanism is crucial for its function as an ADC payload.
-
DNA Intercalation: The planar anthraquinone portion of the this compound molecule inserts itself into the minor groove of the DNA double helix. This binding event is a critical first step that positions the reactive enediyne core in close proximity to the DNA backbone.[1][2][3]
-
Reductive Activation: Once intercalated, the molecule is activated. In the cellular environment, this is a bioreductive event where enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, or cofactors like NADPH and thiols, reduce the anthraquinone core.[3][7]
-
Bergman Cycloaromatization: This reduction triggers a cascade of electronic rearrangements, including the opening of an epoxide ring. This geometric change allows for a spontaneous Bergman cycloaromatization, which transforms the enediyne into a highly reactive and unstable p-benzyne diradical.[2][3]
-
DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. It strips hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-stranded breaks.[2] This irreparable damage ultimately triggers cell death.
Principle and Workflow of this compound-based ADCs
A this compound-based ADC is a three-component system designed for targeted cancer therapy.[5][6] The development process follows a structured workflow to ensure safety and efficacy.
-
Components of the ADC:
-
Monoclonal Antibody (mAb): A humanized or human mAb selected for its high specificity and binding affinity to a tumor-associated antigen.[8]
-
Cytotoxic Payload: A derivative of this compound, chosen for its extreme potency.
-
Linker: A chemical moiety that connects the payload to the antibody. The linker must be stable in systemic circulation but allow for the efficient release of the payload inside the target cancer cell.[8]
-
-
Mechanism of ADC Action: The ADC circulates in the bloodstream until the mAb binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the active this compound payload, which then proceeds to damage the cell's DNA, leading to apoptosis.[6] Some this compound-based ADCs have shown a potent "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[4]
This compound-Induced Cellular Signaling
The double-strand breaks created by this compound trigger a robust DNA damage response within the cancer cell, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.[2]
-
Apoptosis Induction: DNA double-strand breaks activate sensor proteins, which in turn activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, cell death.[2]
-
Cell Cycle Arrest: The DNA damage also activates checkpoint kinases, which halt the cell cycle, typically at the G2/M checkpoint, to prevent the replication of damaged DNA.[2]
Quantitative Data Summary
The potency of this compound derivatives and their conjugates is a key parameter in their development. The following tables summarize representative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound-based ADCs
| Compound | Cell Line | Target Antigen | IC50 (pM) | Reference |
|---|---|---|---|---|
| This compound Analogue (7a)-ADC | Various | Specific cancer cell epitopes | Sub-picomolar to low picomolar | [4] |
| N-acetyl calicheamicin-ADC (Control) | Various | Specific cancer cell epitopes | Comparable to Dynemicin ADC |[4] |
Table 2: In Vivo Efficacy of this compound Analogues
| Compound | Animal Model | Dosing Regimen | Efficacy (T/C %)* | Reference |
|---|---|---|---|---|
| Analogue 10c (Water-soluble) | P388 Leukemia (Mice) | 1.25 mg/kg/day for 4 days | 222% | [9] |
| This compound | P388 & L1210 Leukemia (Mice) | Not specified | Significant life-prolonging effects | [10] |
| this compound | B16 Melanoma (Mice) | Not specified | Significant life-prolonging effects |[10] |
*T/C % (Treated/Control) indicates the relative tumor volume in treated vs. control animals. A lower T/C % indicates higher efficacy. For survival studies, T/C % can represent the percentage increase in lifespan.
Experimental Protocols
Protocol 1: General Procedure for Lysine-Based ADC Conjugation
This protocol describes a general method for conjugating a this compound derivative to a monoclonal antibody via surface-exposed lysine (B10760008) residues. This method results in a heterogeneous ADC mixture.
Materials:
-
Anti-target monoclonal antibody (e.g., anti-HER2 mAb) in PBS.
-
Linker-Payload construct (e.g., Sulfo-SMCC-Dynemicin A derivative).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Protein concentrators (e.g., Amicon Ultra).
-
Size Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Linker Activation (if required): Activate the linker according to the manufacturer's protocol. For a pre-formed Linker-Payload construct, this step may be omitted.
-
Conjugation Reaction: Add the Linker-Payload construct to the mAb solution. A typical molar ratio is 5-10 moles of Linker-Payload per mole of mAb.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris or lysine to consume any unreacted linker.
-
Purification:
-
Remove excess, unconjugated Linker-Payload and quenching reagent using a protein concentrator with repeated buffer exchange into a formulation buffer.[11]
-
Further purify the ADC and remove aggregates using Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 absorbance).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess ADC purity and aggregation state by SEC.
-
Confirm integrity using SDS-PAGE.[11]
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the IC50 value of a this compound-based ADC.[2]
Materials:
-
Target-positive cancer cell line (e.g., BT-474 for HER2).
-
Target-negative cancer cell line (for specificity control).
-
Complete cell culture medium.
-
This compound ADC and unconjugated mAb.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated mAb, and a relevant control ADC in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.[2]
Protocol 3: In Vitro Plasmid DNA Cleavage Assay
This assay assesses the ability of this compound or its derivatives to induce DNA strand breaks.[2]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
This compound derivative.
-
Reducing agent (e.g., NADPH or glutathione).
-
Reaction buffer (e.g., Tris-HCl buffer).
-
Stop solution (e.g., EDTA with loading dye).
-
Agarose (B213101) gel, electrophoresis system, and UV transilluminator.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the this compound derivative at various concentrations.
-
Initiation: Add the reducing agent (e.g., NADPH to a final concentration of 1 mM) to initiate the reaction. The final volume should be around 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the different DNA forms are separated.
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light and capture an image.[2]
-
Analyze the conversion of DNA forms:
-
Form I (Supercoiled): Uncut plasmid, migrates fastest.
-
Form II (Nicked/Open-Circular): Single-strand break, migrates slowest.
-
Form III (Linear): Double-strand break, migrates at an intermediate rate.
-
-
Quantify the intensity of each band to determine the extent of DNA cleavage.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of water-soluble enediyne compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Dynemicin A using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products, isolated from Micromonospora chersina.[1][2] Its unique molecular structure, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, allows it to cause sequence-specific, double-stranded breaks in DNA.[3][4] This profound DNA damage triggers a cellular response that culminates in programmed cell death (apoptosis), making this compound a subject of significant interest in cancer research.[1][4] However, its clinical development has been hindered by its indiscriminate cytotoxicity.[2]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[5]
Mechanism of Action: DNA Damage and Apoptosis Induction
The cytotoxic activity of this compound is a multi-step process that leads to the cleavage of DNA.[3] The planar anthraquinone portion of the molecule intercalates into the minor groove of the DNA double helix.[3][4] This is followed by a bioreductive activation of the anthraquinone core by cellular cofactors like NADPH or thiols.[1] This activation initiates a Bergman cycloaromatization of the enediyne component, generating a highly reactive p-benzyne diradical.[1] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-stranded breaks.[4] This extensive DNA damage activates a p53-dependent apoptotic pathway, ultimately leading to cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
High-performance liquid chromatography (HPLC) for Dynemicin A purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent enediyne antitumor antibiotic first isolated from the bacterium Micromonospora chersina.[1] Its complex molecular structure, featuring an anthraquinone (B42736) fused to a ten-membered enediyne core, is responsible for its remarkable DNA-cleaving ability and significant cytotoxicity, making it a subject of interest in cancer research and drug development.[1][2] The purification of this compound from fermentation broths or synthetic reaction mixtures is a critical step for its study and application. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for pharmacological and clinical studies.[3]
These application notes provide a detailed protocol for the purification of this compound using HPLC, with methods adaptable for both analytical and preparative scale operations. The protocols are based on methodologies reported for this compound and related enediyne compounds.[3]
Data Presentation: HPLC Parameters
The following tables summarize typical parameters for the analytical and preparative HPLC purification of this compound. These values are compiled from studies on Micromonospora chersina fermentation extracts and serve as a guide for method development.[3] It is important to note that retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions.[3]
Table 1: Analytical HPLC Parameters for this compound and Related Metabolites [3]
| Compound | Retention Time (min) | HPLC Method |
| This compound | ~25-30 | Method 1 |
| Deoxythis compound | ~28-33 | Method 1 |
| Dynemicin N | ~20-25 | Method 1 |
| Iodoanthracene Intermediate | ~35-40 | Method 1 |
Table 2: Recommended HPLC Operating Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18 reverse-phase, 3-5 µm, 4.6 x 150-250 mm | C18 reverse-phase, 5-10 µm, >20 mm ID |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear or step gradient, e.g., 20-80% B over 30 min | Optimized based on analytical run, typically a shallower gradient around the elution time of this compound |
| Flow Rate | 0.5-1.5 mL/min | Dependent on column diameter, e.g., >20 mL/min |
| Detection | Photodiode Array (PDA) or UV-Vis at 254 nm and 310 nm | UV-Vis at a single wavelength (e.g., 254 nm or 310 nm) |
| Injection Volume | 5-20 µL | Dependent on column loading capacity |
| Sample Concentration | 0.1-1 mg/mL | As high as solubility allows in a compatible solvent |
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol outlines the extraction of this compound from a Micromonospora chersina fermentation broth.
-
Cell Removal : Centrifuge the fermentation broth to pellet the microbial cells.
-
Solvent Extraction :
-
To the supernatant, add an equal volume of ethyl acetate (B1210297).
-
Vortex vigorously for 2 minutes for thorough extraction.[3]
-
Separate the organic (upper) layer.[3]
-
-
Drying and Reconstitution :
-
Evaporate the ethyl acetate layer to dryness under reduced pressure or a stream of nitrogen.
-
Resuspend the dried extract in a minimal volume of a suitable solvent like DMSO.[3]
-
-
Filtration :
-
Filter the resuspended sample through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[3]
-
Analytical HPLC Method
This method is for the initial analysis of the crude extract to determine the retention time and purity of this compound.
-
Instrumentation : Use an HPLC system equipped with a gradient pump, autosampler, and a PDA or UV-Vis detector.[3]
-
Column : Install a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Equilibration : Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.
-
Injection : Inject 10-20 µL of the filtered sample extract.
-
Gradient Elution : Run a linear gradient from 20% to 80% of mobile phase B over 30 minutes.
-
Detection : Monitor the elution profile at 254 nm and 310 nm.
-
Data Analysis : Identify the peak corresponding to this compound based on its retention time and UV spectrum.
Preparative HPLC for Purification
This protocol describes the scale-up for purifying larger quantities of this compound.
-
System Preparation :
-
Install a preparative C18 column.
-
Equilibrate the column with the starting mobile phase composition at the appropriate flow rate.
-
-
Sample Loading :
-
Dissolve the crude extract in a suitable solvent. The solvent should be compatible with the mobile phase.
-
Inject the sample onto the column. The loading amount will depend on the column size and the resolution of the target peak from impurities.
-
-
Focused Gradient : Based on the analytical run, create a shallower gradient around the retention time of this compound to maximize resolution.
-
Fraction Collection :
-
Use an automated fraction collector triggered by UV absorbance or time.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis : Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal :
-
Pool the fractions containing high-purity this compound.
-
Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Biosynthesis and Activation Pathway of this compound
Caption: Biosynthesis and activation of this compound.
References
Application Notes and Protocols for the Total Synthesis of Dynemicin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its remarkable biological activity, which stems from its ability to cleave double-stranded DNA, has made it and its analogs attractive targets for total synthesis and development as chemotherapeutic agents. The complex molecular architecture of this compound, featuring a strained ten-membered enediyne core fused to an anthraquinone (B42736) moiety, presents significant synthetic challenges. However, the pursuit of its synthesis has led to the development of elegant and innovative strategies that not only provide access to the natural product but also open avenues for the creation of structurally diverse analogs with potentially improved therapeutic properties.
These application notes provide an overview of the primary strategies for the total synthesis of this compound analogs, with a focus on convergent total synthesis and mutasynthesis. Detailed protocols for key experimental steps, compiled from seminal works in the field, are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.
Key Synthetic Strategies
Two principal strategies have emerged as powerful approaches for the synthesis of this compound and its analogs:
-
Convergent Total Synthesis: This strategy involves the independent synthesis of two or more complex molecular fragments, which are then coupled at a late stage to assemble the final target molecule. This approach offers significant flexibility, as modifications can be introduced into each fragment, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A key convergent approach involves the Diels-Alder cycloaddition of a quinone imine fragment with an isobenzofuran (B1246724) derivative.[1]
-
Mutasynthesis: This chemo-biosynthetic approach utilizes a genetically engineered mutant of the Dynemicin-producing microorganism, Micromonospora chersina. The mutant strain is incapable of producing a key biosynthetic intermediate. By feeding synthetically prepared analogs of this intermediate to the fermentation culture, novel Dynemicin derivatives can be produced. This strategy leverages the organism's enzymatic machinery to construct the complex molecular scaffold, while allowing for the introduction of synthetic modifications. A notable example involves the use of a Δorf15 mutant, which is blocked in the biosynthesis of the iodoanthracene-γ-thiolactone precursor.
Data Presentation: Comparison of Key Synthetic Steps
The following tables summarize quantitative data for key reactions in the total synthesis of this compound and its analogs, providing a comparative overview of different synthetic routes.
Table 1: Key Reaction Yields in the Convergent Total Synthesis of (+)-Dynemicin A (Myers, 1997)
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Condensation | (-)-Menthyl acetoacetate, trans-ethyl crotonate, NaOEt, EtOH | Cyclohexanedione derivative | Crystalline solid |
| ... | ... | ... | ... | ... |
| 15 | Coupling | Enol triflate, Arylboronic acid, Pd(PPh₃)₄, Tl₂CO₃, THF | Biaryl compound | 90 |
| 18 | Thermal Deprotection/Amidation | 1,2-Dichlorobenzene, 180 °C | Quinolone derivative | 84 |
| 20 | Triflation | Quinolone, Triflic anhydride (B1165640), 2-chloropyridine, CH₂Cl₂ | Enol triflate | 85 |
| 21 | Enediyne Addition | (Z)-Enediyne, n-BuLi, THF; then quinoline | Alcohol intermediate | 89 |
| 22 | Intramolecular Acetylide Addition | KHMDS, THF, -78 °C | Tricyclic intermediate | 94 |
| 23 | Oxidation | Iodosobenzene, CH₂Cl₂, rt | Quinone imine precursor | 89 |
| Final Step | Diels-Alder Cycloaddition | Quinone imine, Isobenzofuran, Benzene (B151609), rt; then DDQ | (+)-Dynemicin A | 40 |
Table 2: Key Reaction Yields in the Racemic Total Synthesis of this compound (Danishefsky, 1996)
| Scheme No. (in publication) | Reaction | Key Reagents and Conditions | Product Description | Yield (%) |
| 5 | Intramolecular Diels-Alder | Heat | cis-fused intermediate | Not specified |
| 12 | Enediyne Formation | Bis-iodoalkyne, Distannylethylene, Pd₂(dba)₃, AsPh₃, THF | Enediyne-containing intermediate | Not specified |
| 17 | Anthraquinone Formation | Iminoquinone ketal, Homophthalic anhydride derivative | Anthraquinone core | Not specified |
| Final Steps | Deprotection | Various | (±)-Dynemicin A | Not specified in abstract |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the total synthesis of this compound analogs.
Protocol 1: Convergent Diels-Alder Cycloaddition for (+)-Dynemicin A
This protocol describes the final coupling step in the enantioselective total synthesis of (+)-Dynemicin A, as reported by Myers and coworkers. The reaction involves a [4+2] cycloaddition of a quinone imine intermediate with an isobenzofuran intermediate.
Materials:
-
Quinone imine intermediate
-
Isobenzofuran intermediate
-
Anhydrous, degassed benzene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis (flame-dried)
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere of argon, dissolve the quinone imine intermediate in anhydrous, degassed benzene.
-
To this solution, add a solution of the isobenzofuran intermediate in anhydrous, degassed benzene via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting materials, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene to the reaction mixture.
-
Continue stirring at room temperature for the specified time as determined by reaction monitoring.
-
Once the oxidation is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (+)-Dynemicin A.
Note: The specific concentrations, stoichiometry, and reaction times should be optimized based on the specific analogs being synthesized. Refer to the supporting information of the original publication for precise quantities and characterization data.
Protocol 2: Mutasynthesis of this compound Analogs
This protocol provides a general procedure for the generation of novel this compound analogs using a blocked mutant of M. chersina and feeding a synthetic precursor, as described in the work of Townsend and coworkers.
Materials:
-
Culture of the Δorf15 mutant of Micromonospora chersina
-
Appropriate fermentation medium
-
Synthetic iodoanthracene-γ-thiolactone analog
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Shake flasks or bioreactor
-
Ethyl acetate (B1210297) for extraction
-
High-performance liquid chromatography (HPLC) system for purification
-
NMR and mass spectrometry for characterization
Procedure:
-
Inoculation and Culture Growth: Inoculate the sterile fermentation medium with a culture of the Δorf15 mutant of M. chersina. Incubate the culture in a shake flask or bioreactor under appropriate conditions (e.g., 28 °C, with shaking).
-
Precursor Feeding: After an initial growth period (e.g., 24-48 hours), prepare a stock solution of the synthetic iodoanthracene-γ-thiolactone analog in DMSO. Add the precursor solution to the fermentation culture.
-
Fermentation: Continue the fermentation for several days (e.g., 7-10 days) to allow the microorganism to process the synthetic precursor and produce the novel this compound analog.
-
Extraction: Extract the culture broth with an equal volume of ethyl acetate. Separate the organic layer.
-
Purification: Concentrate the ethyl acetate extract under reduced pressure. Purify the resulting crude product using reverse-phase HPLC.
-
Characterization: Characterize the purified this compound analog using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Visualizations of Synthetic Strategies and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic strategies and workflows for preparing this compound analogs.
Caption: Retrosynthetic analysis of a convergent approach to this compound.
Caption: Experimental workflow for the mutasynthesis of this compound analogs.
Caption: Key steps in the convergent Diels-Alder cycloaddition.
References
In Vitro Activation of Dynemicin A: Protocols and Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro activation of the potent enediyne antitumor antibiotic, Dynemicin A. The focus is on activation mediated by Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and various thiol-containing compounds, a critical step for its DNA-cleaving activity.
Introduction to this compound Activation
This compound is a hybrid molecule containing an anthraquinone (B42736) moiety, which intercalates into the minor groove of DNA, and an enediyne core. Its cytotoxic effects are triggered by an activation process that converts the stable enediyne into a highly reactive p-benzyne biradical. This biradical is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and ultimately, cell death.[1]
The activation can be initiated in vitro through several mechanisms, most notably by chemical reduction of the anthraquinone group.[1] Reducing agents such as NADPH and thiol compounds like glutathione (B108866) (GSH), dithiothreitol (B142953) (DTT), and methyl thioglycolate serve as effective activators in experimental settings.[1][2] This process can also be catalyzed by enzymes such as ferredoxin-NADP+ reductase.[3] Understanding the kinetics and efficiency of this activation is crucial for the development of this compound and its analogs as therapeutic agents.
Data Presentation
The following tables summarize representative quantitative data on the in vitro activation of this compound. It is important to note that specific values can vary depending on the precise experimental conditions.
Table 1: Concentration-Dependent DNA Cleavage by this compound Activated with NADPH
| This compound (µM) | NADPH (mM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |
| 1 | 10 | 85 | 15 | 0 |
| 5 | 10 | 60 | 35 | 5 |
| 10 | 10 | 30 | 55 | 15 |
| 25 | 10 | 10 | 60 | 30 |
| 50 | 10 | <5 | 50 | 45 |
Note: Data is illustrative and based on typical results from agarose (B213101) gel electrophoresis followed by densitometric analysis. The reaction is assumed to be incubated for 1 hour at 37°C with pBR322 plasmid DNA.
Table 2: Effect of Thiol Compounds on this compound-Mediated DNA Cleavage
| This compound (µM) | Activating Agent | Concentration (mM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |
| 10 | Glutathione (GSH) | 5 | 45 | 50 | 5 |
| 10 | Dithiothreitol (DTT) | 5 | 25 | 60 | 15 |
| 10 | Methyl Thioglycolate | 5 | 35 | 55 | 10 |
| 10 | Cysteine | 5 | 60 | 38 | 2 |
Note: Data is illustrative and based on typical results from agarose gel electrophoresis followed by densitometric analysis. The reaction is assumed to be incubated for 1 hour at 37°C with pBR322 plasmid DNA.
Visualization of Activation and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive and nucleophilic activation products of this compound with methyl thioglycolate. A rational mechanism for DNA cleavage of the thiol-activated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dynemicin A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] Its mechanism of action involves the induction of double-stranded DNA breaks, which subsequently triggers programmed cell death, or apoptosis, in cancer cells.[2] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and its analogs in preclinical drug development. These application notes provide detailed protocols for key assays used to quantify and characterize this compound-induced apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound and its Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Molt-4 | T-cell leukemia | 0.001 |
| Uncialamycin Derivative 7a | Various | - | pM range |
| Uncialamycin Derivative 7b | Various | - | pM range (up to 2x more potent than 7a) |
| Water-Soluble this compound Analog (10c) | P388 | Leukemia (murine) | Not specified, but showed enhanced in vivo activity |
| Water-Soluble this compound Analogs (10b, 14b) | P388 | Leukemia (murine) | Not specified, but showed enhanced in vivo activity |
| Water-Soluble this compound Analogs (10d, 12d, 14d) | P388 | Leukemia (murine) | Not specified, but showed enhanced in vivo activity |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic pathway, initiated by DNA damage. The enediyne core of this compound generates diradicals that cause double-strand breaks in the DNA.[2] This damage activates a p53-dependent signaling cascade.[2] Activated p53 upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax.[3][4] Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[4] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Dynemicin A
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the challenging total synthesis of Dynemicin A. Here, you will find troubleshooting guidance for common low-yield steps and answers to frequently asked questions, empowering you to navigate the complexities of this potent enediyne antitumor antibiotic's synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical and typically low-yield stages in the total synthesis of this compound?
A1: The total synthesis of this compound is marked by several challenging transformations. Key stages notorious for yield reduction include:
-
Construction of the Enediyne Core: The inherent instability of the 10-membered enediyne ring makes its formation and handling a primary obstacle.
-
Macrocyclization: Ring-closing reactions to form the strained macrocycle can be inefficient, often competing with intermolecular side reactions.
-
Late-Stage Functionalization: Introduction of sensitive functional groups, such as the epoxide, on the complex molecular framework can be low-yielding.
-
Diels-Alder Cycloaddition: The final convergent step, while elegant, can have a moderate yield, as seen in the Myers synthesis where the final cycloaddition to produce (+)-Dynemicin A has a reported yield of 40%.[1][2]
Q2: How can the decomposition of sensitive enediyne intermediates be minimized during synthesis and purification?
A2: The instability of the enediyne core is a significant challenge. To mitigate decomposition:
-
Use of Protecting Groups: Employ protecting groups for terminal alkynes, such as trimethylsilyl (B98337) (TMS), to prevent undesired reactivity. These can be selectively removed in later steps.[3]
-
Degassed Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can promote the degradation of the enediyne moiety.[3]
-
Light Protection: Protect light-sensitive intermediates by conducting reactions in flasks wrapped in aluminum foil.[3]
-
Controlled Temperature: Maintain low temperatures during reactions and purifications whenever possible to reduce the rate of decomposition.
Q3: What are common side reactions in the palladium-catalyzed cross-coupling steps, and how can they be suppressed?
A3: A frequent side reaction in palladium-catalyzed cross-couplings, such as the Sonogashira reaction used to form the enediyne core, is the homocoupling of terminal alkynes (Glaser coupling).[3] To minimize this:
-
Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly to maintain a low concentration, disfavoring the homocoupling pathway.[3]
-
Ligand Choice: The selection of the phosphine (B1218219) ligand is critical. Bulky and electron-rich ligands can enhance the rate of the desired cross-coupling over the undesired homocoupling.[3]
-
Strict Anaerobic Conditions: Ensure rigorous exclusion of oxygen to prevent oxidation and inactivation of the Pd(0) catalyst, which can lead to a sluggish reaction and favor side reactions.[3]
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Macrocyclization
Problem: The intramolecular palladium-catalyzed cross-coupling reaction to form the 10-membered enediyne ring is resulting in a low yield of the desired macrocycle.
Below is a troubleshooting workflow to address this common issue:
Caption: Troubleshooting workflow for low-yield macrocyclization.
Data Presentation
Reported Yields for Key Steps in the Convergent Synthesis of (+)-Dynemicin A
The following table summarizes the yields of key reactions in the convergent total synthesis of (+)-Dynemicin A as reported by Myers et al. This synthetic route is notable for its efficiency in constructing the complex core of the molecule.
| Step | Reactants | Product | Reported Yield (%) |
| Coupling of Enol Triflate and Arylboronic Acid | Enol triflate 11 and arylboronic acid 10 | Coupling product 18 | 90 |
| Thermal Deprotection/Internal Amidation | Coupling product 18 | Amide product | 84 |
| Stereoselective Addition of (Z)-Enediyne | (Z)-enediyne 31 and quinoline (B57606) 61 | Addition product | 89 |
| Intramolecular Acetylide Addition | Acetylenic ketone 66 | Cyclized product | 94 |
| Oxidation of Phenol | Phenol 76 with iodosobenzene | Quinone imine precursor 77 | 89 |
| Diels-Alder Cycloaddition and Oxidative Workup | Quinone imine 6 and isobenzofuran (B1246724) 107 | (+)-Dynemicin A (1) | 40 |
Data sourced from the Journal of the American Chemical Society.[1][2]
Experimental Protocols
General Protocol for Sonogashira Coupling to Form the Enediyne Core
This protocol is a representative procedure for the palladium-catalyzed Sonogashira coupling, a key reaction in the construction of the enediyne core of this compound.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
CuI (0.1 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous amine base (e.g., triethylamine, 2.0 eq)
-
Nitrogen or Argon supply
-
Flame-dried glassware
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.[3]
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[3]
-
Add the anhydrous, degassed solvent and the amine base via syringe.[3]
-
Add the terminal alkyne dropwise via syringe over a period of 10 minutes.[3]
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.[3]
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with a suitable solvent like ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[3]
Convergent Synthetic Strategy for this compound
The synthesis of this compound is often approached through a convergent strategy, where complex fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient and allows for the synthesis of analogs by modifying the individual fragments.[1][2][4]
Caption: Convergent synthesis of this compound.
References
Technical Support Center: Overcoming Dynemicin A Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Dynemicin A, a potent enediyne antitumor antibiotic, with a focus on overcoming its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it unstable in aqueous solutions?
This compound is a member of the enediyne class of natural products, known for its powerful antitumor properties.[1] Its structure features a highly strained ten-membered ring containing a double bond and two triple bonds, often referred to as the "warhead".[1][2] This structural motif is fundamental to its mechanism of action but also the source of its instability.
The instability of this compound in aqueous solutions is due to its susceptibility to a chemical rearrangement called the Bergman cyclization.[2] Under specific triggering conditions, the enediyne ring undergoes this cyclization to form a highly reactive p-benzyne diradical.[2] While this diradical is responsible for the therapeutic effect of cleaving DNA in cancer cells, it can also react with the solvent or other molecules in the experimental environment, leading to the rapid degradation of the compound and loss of bioactivity.[2]
Q2: What are the primary triggers for this compound degradation?
The premature activation of the Bergman cyclization is the main cause of this compound degradation. The key triggers to be aware of in an experimental setting are:
-
Reductive Environments: The presence of reducing agents such as NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol (B142953) [DTT]) can initiate the activation cascade.[2][3]
-
Acidic Conditions: A low pH environment can facilitate the opening of a critical epoxide group on the molecule, a crucial step for initiating the cyclization.[2]
-
Nucleophiles: The enediyne core can be attacked by external nucleophiles, which can also trigger its transformation into the active, unstable form.[2]
Q3: My this compound precipitated when I diluted it into my aqueous experimental medium. What went wrong?
Precipitation is a common issue arising from this compound's poor water solubility.[2] To avoid this, a careful two-step dissolution process is required. This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dioxane.[2] Anhydrous DMSO is the recommended primary solvent for creating high-concentration stock solutions.
For your aqueous working solutions, the DMSO stock should be diluted into a suitable buffer. To prevent precipitation during this step, add the DMSO stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to prevent the compound from "crashing out" of the solution. Also, ensure you do not exceed the solubility limit in your final medium; you may need to lower the working concentration.[2]
Q4: What are the recommended solvent and buffer conditions for working with this compound?
Proper solvent and buffer selection are critical for maintaining the integrity of this compound.
-
Primary Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 1-10 mM).[2]
-
Aqueous Buffer: For working solutions, it is crucial to use a neutral or slightly basic buffer with a pH between 7.2 and 7.8.[2] Phosphate-buffered saline (PBS) or Tris-HCl are generally suitable choices.[2] Avoid buffers that contain potentially reactive nucleophilic species.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 1%, while ensuring the compound remains in solution.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Bioactivity After Preparation
| Potential Cause | Troubleshooting Step | Success Indicator |
| Premature Bergman Cyclization | Review your experimental protocol for the presence of triggers. | Activity is restored when triggers are removed. |
| * Reductants: Eliminate or reduce the concentration of reducing agents like NADPH or thiols. | ||
| * Low pH: Ensure the pH of your aqueous buffer is between 7.2 and 7.8.[2] | ||
| * Nucleophiles: Check if any components of your media could act as nucleophiles.[2] | ||
| Improper Storage | Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the DMSO stock solution.[2] | Freshly prepared solutions exhibit expected bioactivity. |
| Avoid repeated freeze-thaw cycles of the stock solution.[2] |
Issue 2: this compound Precipitation in Aqueous Solution
| Potential Cause | Troubleshooting Step | Success Indicator |
| Poor Dissolution Technique | Ensure your stock solution in DMSO is fully dissolved before dilution. | The solution is clear with no visible particulates. |
| When diluting, add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing.[2] | The final aqueous solution is clear. | |
| Exceeded Solubility Limit | Lower the final working concentration of this compound in your experiment. | The compound remains in solution at the lower concentration. |
| Consider the use of non-ionic surfactants or carrier proteins to improve solubility, but validate their compatibility with your experimental system first.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Amber vials
-
Microcentrifuge tubes
-
Vortex mixer
Procedure for 10 mM Stock Solution (in DMSO):
-
Bring the vial of this compound solid to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile, light-protected environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, purple color due to the anthraquinone (B42736) chromophore.[3]
-
Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and moisture.[2]
-
Store the aliquots at -20°C or -80°C.[2]
Procedure for 10 µM Working Solution (in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.[2]
-
Prepare the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4).
-
To prepare a 10 µM solution, a 1:1000 dilution is required. For 1 mL of the final solution, you will need 1 µL of the 10 mM stock and 999 µL of buffer.
-
While vigorously vortexing the buffer, slowly add the 1 µL of DMSO stock solution.[2]
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the working solution immediately. Do not store aqueous solutions of this compound.[2]
Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Recommendation | Reference |
| Primary Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dioxane | [2] |
| Recommended Primary Solvent | Anhydrous DMSO | [2] |
| Aqueous Solubility | Practically insoluble | [2] |
| Stock Solution Storage | Aliquoted in amber vials at -20°C or -80°C | [2] |
| Aqueous Solution Storage | Not recommended; prepare fresh before use | [2] |
Table 2: Recommended Buffer Conditions for this compound Working Solutions
| Parameter | Recommendation | Reference |
| pH Range | 7.2 - 7.8 (neutral to slightly basic) | [2] |
| Suitable Buffers | Phosphate-Buffered Saline (PBS), Tris-HCl | [2] |
| Buffers to Avoid | Acidic buffers and those containing nucleophiles | [2] |
Visualizations
Caption: Activation pathway of this compound leading to DNA cleavage.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Dynemicin A Stability and Experimentation
Welcome to the technical support center for researchers working with Dynemicin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with this potent enediyne antibiotic and prevent its premature Bergman cyclization.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows signs of degradation even during storage at low temperatures. What could be the cause?
A1: While low-temperature storage (-20°C to -80°C) is crucial, several other factors can contribute to the degradation of this compound analogues. Exposure to light, oxygen, and moisture can initiate premature cyclization. Ensure that your samples are stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) and that all solvents used for storage are thoroughly degassed. The inherent stability of your specific analogue, influenced by its chemical modifications, also plays a significant role.
Q2: I am observing low yields in the synthesis of my this compound analogue. What are the common pitfalls?
A2: Low yields in enediyne synthesis are often due to the instability of the intermediates and the final product. Key steps to troubleshoot include:
-
Reaction Conditions: Ensure strict anhydrous and anaerobic conditions, as trace amounts of water or oxygen can lead to side reactions and degradation.
-
Reagent Quality: Use high-purity, degassed solvents and fresh reagents.
-
Temperature Control: Maintain low temperatures during reactions and workup procedures to prevent premature Bergman cyclization.
-
Protecting Groups: Utilize appropriate protecting groups for the terminal alkynes, such as trimethylsilyl (B98337) (TMS), to prevent unwanted reactions during intermediate steps.
Q3: How does pH affect the stability of this compound during my experiments?
A3: The stability of this compound is influenced by pH. The epoxide ring, which is the trigger for the Bergman cyclization, can be susceptible to acid-catalyzed opening. While specific quantitative data for this compound's half-life at different pH values is not extensively published, it is advisable to maintain a neutral pH (around 7.0-7.4) during experiments to minimize the risk of premature activation. The use of appropriate buffer systems is recommended to maintain a stable pH environment.
Q4: What are the best methods for monitoring the stability of my this compound analogue?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the stability of this compound analogues. A stability-indicating HPLC method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation. UV-Vis spectroscopy can also be used to monitor changes in the characteristic absorbance of the anthraquinone (B42736) chromophore, although it is less specific than HPLC.
Troubleshooting Guides
Low Yield in Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| No or low product formation | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure the palladium catalyst is properly activated to its Pd(0) state. |
| Poor quality of reagents or solvents | Use anhydrous, degassed solvents and high-purity reagents. | |
| Inappropriate base | The choice of amine base is critical. Ensure it is sufficiently basic to deprotonate the terminal alkyne but not so strong as to cause side reactions. Diisopropylamine or triethylamine (B128534) are commonly used. | |
| Formation of side products (e.g., Glaser coupling of the alkyne) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Incorrect ratio of catalysts | Optimize the ratio of palladium to copper catalyst. An excess of copper can promote homocoupling of the alkyne. | |
| Decomposition of starting materials or product | High reaction temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for reactive aryl halides. |
Premature Bergman Cyclization During Workup or Purification
| Problem | Possible Cause | Suggested Solution |
| Loss of product during extraction and concentration | Exposure to heat | Perform all concentration steps at low temperatures using a rotary evaporator with a cooled water bath. Avoid heating the sample. |
| Exposure to light | Protect the sample from light by wrapping flasks and vials in aluminum foil. | |
| Degradation on silica (B1680970) gel during column chromatography | Acidity of silica gel | Use deactivated silica gel (e.g., treated with triethylamine) to neutralize acidic sites that can trigger cyclization. |
| Prolonged exposure to the stationary phase | Perform flash chromatography as quickly as possible. Consider using a less polar solvent system to expedite elution. | |
| Use of chlorinated solvents | Avoid using chlorinated solvents like dichloromethane, as they can be slightly acidic. |
Data Presentation
Activation Energies for Bergman Cyclization of this compound
| State of this compound | Activation Barrier (kcal/mol) | Method | Reference |
| Untriggered | 52 | Computational (B3LYP) | [1][2] |
| Triggered (after epoxide opening) | 16.7 | Computational (B3LYP) | [1][2] |
| Triggered (in DNA minor groove) | 20.4 (gas phase) | Computational (QM/MM) | [3][4] |
| Triggered (acyclic analogue in DNA minor groove) | 23.7 | Computational (QM/MM) | [3][4] |
Experimental Protocols
Protocol 1: Stability Assessment of a this compound Analogue by HPLC
Objective: To monitor the degradation of a this compound analogue over time under specific storage conditions.
Materials:
-
This compound analogue sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
DMSO (for stock solution)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound analogue in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Prepare multiple aliquots of this solution for analysis at different time points. Store under the desired conditions (e.g., specific temperature, light exposure, pH-buffered solution).
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 50-95% B over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes. This may need to be optimized for your specific analogue.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the anthraquinone chromophore (e.g., around 530-570 nm) and a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradation products.
-
-
Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), filter an aliquot of the sample solution through a 0.22 µm syringe filter and inject it into the HPLC system.
-
Integrate the peak area of the intact this compound analogue and any new peaks that appear.
-
Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation.
-
Protocol 2: General Procedure for Sonogashira Coupling in this compound Analogue Synthesis
Objective: To perform a palladium-copper catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, a key step in the synthesis of the enediyne core.
Materials:
-
Aryl/vinyl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) as required for the specific substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on deactivated silica gel, using a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
Caption: The activation and Bergman cyclization pathway of this compound.
Caption: Experimental workflow for synthesis, stabilization, and analysis of this compound analogues.
Caption: A logical troubleshooting guide for experiments with this compound.
References
Technical Support Center: Optimization of Dynemicin A Activation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the reaction conditions for Dynemicin A activation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? A: this compound is a potent antitumor antibiotic naturally produced by the bacterium Micromonospora chersina.[1] Its structure is a unique hybrid of an anthraquinone (B42736) core, which allows it to intercalate into the minor groove of DNA, and an enediyne "warhead" responsible for its DNA-cleaving activity.[1][2] This dual-functionality makes it a subject of interest for cancer research, though its broad spectrum of activity presents challenges for clinical use.[1]
Q2: What are the primary mechanisms for activating this compound? A: The activation of this compound is essential for its cytotoxic effects and can be triggered by several methods:
-
Chemical Reduction: The use of reducing agents like NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol) can initiate the activation cascade.[2][3] Millimolar concentrations of these agents are typically required for effective chemical activation.[3][4]
-
Enzymatic Reduction: Certain flavoenzymes, such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, can catalyze the reduction of this compound in the presence of cofactors like NADPH or NADH.[3][4] This enzymatic activation can be more rapid and efficient, even at lower reductant concentrations.[4]
-
Alkaline Conditions: High pH environments can also effectively induce the activation of this compound, leading to DNA strand breaks.[3][5]
-
Visible Light: Irradiation with visible light can trigger the activation process, resulting in DNA cleavage with nucleotide specificity similar to thiol-induced activation.[3][6]
Q3: What is the chemical process that occurs upon activation? A: Upon activation via reduction, the this compound molecule undergoes a significant conformational change. This change facilitates a Bergman cyclization of the enediyne core.[1][3] This reaction is critical as it generates a highly reactive p-benzyne biradical.[3] This biradical is the ultimate DNA-damaging species; it abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing both single- and double-strand breaks.[3]
Q4: What is the difference between this compound and Dynemicin S? A: this compound is the parent, active compound. Dynemicin S is a less active adduct that forms when this compound reacts with a thiol-containing compound, such as methyl thioglycolate.[3][7] Crucially, Dynemicin S itself does not possess DNA cleavage activity.[3][7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
Issue 1: Low or No DNA Cleavage Observed
Q: I performed a DNA cleavage assay with this compound but see minimal or no cleavage. What went wrong? A: This is a common issue that can often be traced back to one of three areas: inadequate activation, suboptimal reaction conditions, or problems with the reagents themselves.
-
Inadequate Activation:
-
Reducing Agent: Ensure your reducing agent (e.g., NADPH, GSH) is fresh and used at an appropriate concentration.[3] For chemical activation, millimolar concentrations are typically necessary.[3] For enzymatic activation, confirm the enzyme is active and the cofactor concentration is optimal.[4]
-
pH of Reaction: The pH of your buffer can significantly impact activation. This compound-mediated cleavage is known to be effective under alkaline conditions.[3][5] Consider optimizing the buffer pH.
-
Oxygen Content: As activation is a reductive process, degassing your buffer to remove oxygen may improve reaction efficiency in some cases.[3]
-
-
Suboptimal Reaction Conditions:
-
Incubation Time: The reaction may require more time. Published time courses range from 30 minutes to 24 hours.[3] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific setup.
-
Temperature: Most assays are conducted at 37°C.[3] Ensure your incubator or water bath is accurately calibrated.
-
-
Issues with Reagents:
-
This compound Integrity: this compound is a complex molecule that can degrade. It should be stored correctly (low temperatures, protected from light) and stock solutions in a suitable solvent like DMSO should be prepared fresh.[3]
-
DNA Quality: Use high-quality DNA free from contaminants that could inhibit the reaction.[3] It is also important to use nuclease-free water and maintain sterile techniques to prevent DNA degradation from other sources.[3]
-
Issue 2: Inconsistent and Irreproducible Results
Q: My DNA cleavage results with this compound are highly variable between experiments. What could be the cause? A: Reproducibility issues often arise from minor, overlooked variations in the experimental setup. To ensure consistency, pay close attention to the following:
-
Precise Reagent Concentrations: Use calibrated pipettes and ensure accurate, consistent dispensing of all reagents, especially the this compound stock and the activating agent.[3]
-
Consistent Incubation Times and Temperatures: Use a calibrated timer and a temperature-controlled device for all incubations to eliminate variability.[3]
-
Uniform Mixing: Ensure all reaction components are thoroughly mixed before incubation begins.[3]
-
Stock Solution Stability: Prepare fresh stock solutions of this compound and activating agents regularly to avoid degradation-related issues.[3]
-
Experimental Scale: Results can sometimes vary with the reaction scale. Try to perform the experiment on the exact same scale as the original or previously successful procedure.[8]
Section 3: Data Presentation: Reaction Condition Tables
The following tables summarize key quantitative data for setting up this compound activation experiments.
Table 1: General Reaction Conditions for this compound DNA Cleavage Assay
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 50 µM | The optimal concentration depends on the DNA concentration and desired cleavage level.[3] |
| DNA (Plasmid or Oligo) | Varies (nM to µM range) | Depends on the specific assay design and DNA type.[3] |
| Activating Agent (e.g., NADPH) | Millimolar (mM) range | For chemical activation.[3] Ensure the agent is fresh. |
| Temperature | 37°C | Standard incubation temperature for most biological assays.[3] |
| Incubation Time | 30 minutes - 24 hours | Requires optimization for each specific experimental setup.[3] |
| Reaction Buffer | Varies (e.g., Tris-HCl) | pH can be a critical factor; alkaline conditions may enhance activation.[3][5] |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Solution |
| No/Low Cleavage | Inactive reducing agent | Prepare fresh reducing agent solution.[3] |
| Suboptimal pH | Test a range of buffer pH values, including alkaline conditions.[3][5] | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h).[3] | |
| Degraded this compound | Use a fresh aliquot of this compound stored properly; prepare new stock solution.[3] | |
| Inconsistent Results | Pipetting errors | Calibrate pipettes; ensure careful and consistent technique.[3] |
| Temperature/Time fluctuations | Use calibrated equipment and be precise with timing.[3] | |
| Stock solution degradation | Prepare fresh stock solutions for each set of experiments.[3] |
Section 4: Experimental Protocols
Protocol: In Vitro DNA Cleavage Assay Using Plasmid DNA
This protocol provides a standard method to assess the DNA cleavage activity of this compound.
1. Reagent Preparation:
-
This compound Stock: Prepare a stock solution (e.g., 1 mM) of this compound in anhydrous DMSO. Store in small, single-use aliquots at -20°C or below, protected from light.[3]
-
Activating Agent Stock: Prepare a fresh stock solution of the activating agent (e.g., 100 mM NADPH) in nuclease-free water immediately before use.[3]
-
Plasmid DNA: Prepare a working solution of high-quality supercoiled plasmid DNA (e.g., pBR322) at a concentration of 20-50 ng/µL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Reaction Buffer: Prepare a 10X reaction buffer (e.g., 500 mM Tris-HCl, 100 mM KCl, pH 8.5).
-
Loading Dye: Prepare a 6X loading dye containing a chelating agent (e.g., 30% glycerol, 0.25% bromophenol blue, 60 mM EDTA).
2. Reaction Setup:
-
Set up the cleavage reactions in sterile microcentrifuge tubes on ice. A typical 20 µL reaction might include:
-
Plasmid DNA (e.g., 100-200 ng)
-
10X Reaction Buffer (2 µL)
-
This compound (to a final concentration of 1-50 µM)
-
Nuclease-free water to bring the volume to 18 µL.[3]
-
-
Initiate the reaction by adding 2 µL of the activating agent (e.g., 100 mM NADPH for a final concentration of 10 mM).[3]
-
Mix gently by pipetting up and down.
3. Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 1 hour).[3]
-
Stop the reaction by adding 4 µL of 6X loading dye. The EDTA in the dye will help chelate any metal ions and stop the reaction.[3]
4. Analysis:
-
Analyze the samples by agarose (B213101) gel electrophoresis. Prepare a 1% agarose gel in TAE or TBE buffer containing a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Cleavage of the supercoiled plasmid DNA (Form I) will result in the formation of nicked, open-circular DNA (Form II) and, with double-strand breaks, linearized DNA (Form III).
Section 5: Mandatory Visualizations
The following diagrams illustrate key processes and workflows related to this compound activation.
Caption: Chemical activation pathway of this compound leading to DNA cleavage.
Caption: Standard experimental workflow for a this compound DNA cleavage assay.
Caption: A logical workflow for troubleshooting poor DNA cleavage results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding and cleavage of a novel antitumor antibiotic this compound: detection of binding and cleavage sites by exonuclease III digestion and alkali-induced cutting reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible light induced DNA cleavage by the hybrid antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive and nucleophilic activation products of this compound with methyl thioglycolate. A rational mechanism for DNA cleavage of the thiol-activated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
Troubleshooting low efficacy in Dynemicin A DNA cleavage assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dynemicin A in DNA cleavage assays.
Section 1: Frequently Asked Questions (FAQs)
Q1.1: What is this compound and how does it cleave DNA?
This compound is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Its structure features an anthraquinone (B42736) core that intercalates into the minor groove of DNA and an enediyne "warhead" responsible for DNA cleavage.[3][4][5] Activation of the enediyne component generates a highly reactive p-benzyne biradical. This biradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[6]
Q1.2: What are the different methods to activate this compound for DNA cleavage?
This compound can be activated through several mechanisms:
-
Chemical Reduction: Reducing agents like NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol) can trigger the activation cascade.[3][6]
-
Enzymatic Reduction: Flavoenzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase can catalyze the reduction of this compound in the presence of cofactors like NADPH or NADH.[6][7]
-
Alkaline Conditions: A high pH environment can also induce the activation of this compound, leading to DNA strand scission.[6][8]
-
Visible Light: Irradiation with visible light can trigger the activation of this compound.[6][9]
Section 2: Troubleshooting Guide for Low Cleavage Efficacy
This section addresses common problems encountered during this compound DNA cleavage assays that result in low or no observable DNA cleavage.
Q2.1: I am not observing any significant DNA cleavage in my assay. What are the potential causes?
Several factors could contribute to a lack of DNA cleavage. A systematic troubleshooting approach is recommended.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low DNA cleavage efficacy.
Detailed Troubleshooting Points:
-
Inadequate Activation:
-
Reducing Agent: Ensure your reducing agent (e.g., NADPH, GSH) is fresh and at the correct concentration. Millimolar concentrations are often required for chemical activation.[6][7]
-
Enzyme Activity: If using enzymatic activation, confirm the enzyme is active and the cofactor concentration is optimal.[7]
-
pH: The pH of the reaction buffer can significantly impact activation. This compound-mediated DNA cleavage is generally more effective under alkaline conditions.[6][8]
-
Light Exposure: For photo-activated cleavage, ensure sufficient exposure to visible light of the appropriate wavelength.[9]
-
-
Issues with Reagents:
-
This compound Integrity: this compound is a complex molecule that can degrade if not stored properly. It should be stored at low temperatures (e.g., -20°C) and protected from light.[6][10] It is highly recommended to prepare fresh stock solutions in a suitable solvent like DMSO.[6][11]
-
DNA Quality: Use high-quality DNA free from contaminants that could inhibit the reaction.
-
-
Suboptimal Reaction Conditions:
-
Incubation Time: The reaction may require a longer incubation period. Time courses ranging from 30 minutes to 24 hours have been reported.[6]
-
Temperature: Most assays are performed at 37°C. Verify the accuracy of your incubator or water bath.[6]
-
This compound Concentration: The optimal concentration depends on the DNA concentration and the desired level of cleavage. A typical starting range is 1-50 µM.[6]
-
-
Nuclease Contamination: Contamination with nucleases can lead to non-specific DNA degradation, which might be misinterpreted. Use nuclease-free water, reagents, and sterile techniques.[6]
Q2.2: My results are inconsistent between experiments. What could be the cause?
Irreproducible results often stem from minor variations in the experimental setup. To improve consistency:
-
Precise Pipetting: Ensure accurate and consistent pipetting of all reagents, particularly the this compound and the activating agent.
-
Consistent Incubation: Use a calibrated timer and a temperature-controlled environment for all incubations.
-
Thorough Mixing: Ensure all reaction components are well-mixed before incubation.
-
Fresh Reagents: Prepare fresh dilutions of this compound and activating agents for each experiment.
Q2.3: I see smearing or unexpected bands on my agarose (B213101) gel. What does this indicate?
-
Smearing: This often indicates excessive DNA degradation. This can be caused by:
-
Over-digestion: The concentration of activated this compound may be too high, or the incubation time too long.[6] Try reducing the this compound concentration or the incubation time.
-
Nuclease Contamination: As mentioned previously, nuclease contamination can cause non-specific degradation.
-
-
Unexpected Bands: These could be a result of incomplete cleavage or the formation of different DNA topologies (e.g., supercoiled, relaxed circular, and linear forms).
Section 3: Experimental Protocols and Data
3.1: Recommended Reagent Concentrations
The following table provides a starting point for optimizing your DNA cleavage assay.
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 - 50 µM | Optimal concentration is dependent on DNA concentration and desired cleavage.[6] |
| Plasmid/Oligo DNA | Nanomolar to Micromolar | Dependent on the specific assay. |
| NADPH (as activator) | Millimolar | Prepare fresh.[6][7] |
| Glutathione (as activator) | Millimolar | Prepare fresh.[7] |
| Reaction Buffer | 1X | Ensure pH is optimal for activation (often slightly alkaline). |
| Incubation Temperature | 37°C | Standard for most biological assays.[6] |
| Incubation Time | 30 minutes - 24 hours | Requires optimization.[6] |
3.2: Protocol for a Standard DNA Cleavage Assay
This protocol provides a general framework for a DNA cleavage assay using plasmid DNA.
Experimental Workflow:
References
- 1. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA binding and cleavage of a novel antitumor antibiotic this compound: detection of binding and cleavage sites by exonuclease III digestion and alkali-induced cutting reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible light induced DNA cleavage by the hybrid antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methods for enhancing the solubility of Dynemicin A for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dynemicin A in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
This compound is practically insoluble in water.[1][2] Therefore, a two-step dissolution process is necessary for preparing aqueous working solutions for in vitro experiments.
-
Primary Solvents: High-concentration stock solutions should be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dioxane, in which this compound is soluble.[1][2] Anhydrous DMSO is the most commonly recommended solvent.[1]
-
Aqueous Buffers: For final working solutions, the primary stock solution should be diluted into an appropriate aqueous buffer such as Phosphate-Buffered Saline (PBS) or Tris-HCl.[1]
Q2: Why does my this compound precipitate when diluted into aqueous buffer?
Precipitation of this compound upon dilution in aqueous media is a frequent issue stemming from its poor water solubility.[1][2] Several factors can contribute to this:
-
Improper Dilution Technique: Rapidly adding the aqueous buffer to the DMSO stock can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells.[2] Typically, the final DMSO concentration should be kept below 0.5% or 0.1%.[2]
Q3: How can I prevent my this compound solution from losing bioactivity?
The instability of this compound in aqueous solutions can lead to a rapid loss of its biological activity. This is often due to the premature activation of its enediyne "warhead."[1] To maintain bioactivity:
-
Maintain pH: Ensure the aqueous buffer is at a neutral to slightly basic pH (7.2-7.8). Acidic conditions can trigger degradation.[1]
-
Avoid Reducing Agents: The presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) can prematurely activate the drug.[1]
-
Protect from Light: this compound solutions should be protected from light to prevent the promotion of radical reactions.[1]
-
Use Fresh Solutions: Prepare working solutions immediately before use and use fresh aliquots of the frozen stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions for in vitro studies.
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Visible cloudiness or particulate matter in the solution after diluting the DMSO stock into the aqueous buffer.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Dilution Technique | Add the DMSO stock solution slowly and dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.[1] |
| Final Concentration Too High | Lower the final working concentration of this compound in your experimental medium. |
| Suboptimal Solvent Conditions | Consider using a co-solvent or adding a surfactant to your aqueous buffer to enhance solubility. Detailed protocols are provided below. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in experimental outcomes between different batches of this compound working solutions.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of Stock Solution | Aliquot the high-concentration DMSO stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Working Solution Preparation | Standardize the protocol for preparing the final aqueous working solution. Ensure the final solvent concentration and mixing procedure are consistent across all experiments. Prepare the working solution fresh for each experiment.[1] |
| Instability in Aqueous Medium | Verify the pH of your aqueous buffer is neutral to slightly basic (pH > 7.0).[1] Ensure there are no reducing agents present in your medium.[1] |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility |
| Water | Practically insoluble[1][2] |
| DMSO (Dimethyl sulfoxide) | Soluble[1][2] |
| DMF (Dimethylformamide) | Soluble[1][2] |
| Dioxane | Soluble[1][2] |
| Methanol | Sparingly soluble[2] |
| Ethanol (B145695) | Sparingly soluble[2] |
| Isopropanol | Sparingly soluble[2] |
| Ethyl Acetate | Sparingly soluble[2] |
| Hexane | Practically insoluble[2] |
Experimental Protocols
Protocol 1: Using a Co-solvent to Enhance Solubility
This protocol describes the use of a co-solvent to improve the solubility of this compound in aqueous buffers.[2]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethanol or Polyethylene glycol 400 (PEG 400)
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1-10 mM. Ensure complete dissolution by vortexing.
-
Prepare Intermediate Dilutions: Create an intermediate dilution by mixing the DMSO stock solution with a co-solvent like ethanol or PEG 400. A 1:1 (v/v) ratio is a good starting point.
-
Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing gently.
-
Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for experimental use. If precipitation occurs, try increasing the ratio of co-solvent in the intermediate dilution.
Protocol 2: Using a Surfactant to Enhance Solubility
This protocol outlines the use of a non-ionic surfactant to increase the solubility of this compound.[2]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tween® 20 or Polysorbate 80
-
Desired aqueous buffer
-
Vortex mixer
Methodology:
-
Prepare a Surfactant-Containing Buffer: Prepare the desired aqueous buffer containing a low concentration of a non-ionic surfactant. A typical starting concentration is 0.01% to 0.1% (v/v).[2]
-
Prepare a Concentrated this compound Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 1-10 mM).
-
Final Dilution: Slowly add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing to ensure rapid mixing.
Visualizations
References
Protecting group strategies in the synthesis of Dynemicin A analogs
Technical Support Center: Dynemicin A Analog Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of protecting groups in the chemical synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups fundamentally necessary for the synthesis of this compound analogs?
A1: The synthesis of this compound is a formidable challenge due to the molecule's intricate structure and high reactivity.[1][2] The core structure combines a sensitive enediyne moiety with a functionalized anthraquinone (B42736) system.[3][4] Protecting groups serve as temporary shields for reactive functional groups (like phenols and amines) to prevent them from undergoing unwanted side reactions during transformations elsewhere in the molecule.[5][6] This strategy is crucial for achieving chemoselectivity and successfully constructing the complex molecular architecture in a controlled, stepwise manner.
Q2: Which functional groups in a typical this compound precursor require protection?
A2: The primary candidates for protection are:
-
Phenolic Hydroxyl Groups: The anthraquinone core contains multiple hydroxyl groups. These are acidic and nucleophilic and can interfere with base- or acid-catalyzed reactions and organometallic reagents. Methoxymethyl (MOM) ethers are one example used in total synthesis.[7]
-
Amines: The carbamate (B1207046) linkage or precursor amino groups are highly nucleophilic and reactive.[1] Protecting these is essential to prevent side reactions during coupling and functionalization steps. Acetyl groups have been used for this purpose.[1]
-
Quinoline (B57606) Nitrogen: In some synthetic routes, the nitrogen within the quinoline substructure is protected to modulate its reactivity during key steps like the closure of the 10-membered enediyne ring. The trimethylsilylethoxycarbonyl (TEOC) group has been employed for this role.[7]
Q3: What is an "orthogonal" protecting group strategy, and why is it critical for this synthesis?
A3: An orthogonal protecting group strategy involves using multiple different classes of protecting groups in the same molecule that can be removed under distinct reaction conditions.[5][8] For example, one group might be removed with acid, another with a fluoride (B91410) source, and a third by hydrogenation. This is critical for a multi-step synthesis of a complex molecule like a this compound analog because it allows for the selective deprotection and modification of one specific functional group while all other protected groups remain intact. This avoids the need for sequential protection-deprotection steps and significantly improves synthetic efficiency.
Q4: Are there any protecting-group-free approaches to generating this compound analogs?
A4: While a completely protecting-group-free total synthesis is exceptionally difficult and has not been the primary approach, alternative strategies can reduce the burden of synthetic chemistry.[9] One prominent method is mutasynthesis . This chemo-biosynthetic approach uses a genetically engineered mutant of the Dynemicin-producing microorganism, Micromonospora chersina.[10] The mutant cannot produce a key biosynthetic intermediate, which is then supplied externally as a synthetic analog. The microorganism's enzymes then complete the synthesis, bypassing many challenging steps of a total synthesis.[1]
Troubleshooting Guide
Problem 1: I am experiencing very low yields when trying to introduce an amino group to the anthraquinone core.
-
Possible Cause: Aromatic amines are highly reactive and can interfere with many of the reaction conditions used to build the anthraquinone skeleton.[1] Direct introduction or use of an unprotected amine precursor likely leads to multiple side reactions.
-
Solution: Introduce the nitrogen functionality in a protected form. An acetyl group can serve as a robust protecting group for this purpose. In one reported synthesis, an N-acetylated amine was successfully carried through a Schmidt reaction for nitrogen insertion.[1] The acetyl group can be removed later under acidic conditions.[1]
Problem 2: During the final deprotection steps, the enediyne core of my analog is degrading.
-
Possible Cause: The 10-membered enediyne ring is highly strained and sensitive to harsh reagents, particularly strong acids or bases, and oxidative or reductive conditions.[11] A final deprotection that requires severe conditions will likely lead to product loss.
-
Solution: Plan for a mild, final "global deprotection" step where multiple protecting groups are removed simultaneously under conditions that the core can tolerate.[12] For instance, the Danishefsky synthesis of this compound utilized methoxymethyl (MOM) ethers to protect two phenolic hydroxyls and a MOM ester.[7] These groups can often be removed under mildly acidic conditions that are compatible with the final structure. Careful selection of protecting groups that can be cleaved under gentle, specific conditions is paramount.
Problem 3: My key thermal deprotection/amidation step is failing or giving low yields.
-
Possible Cause: This specific transformation, key to the Myers convergent synthesis, involves both the removal of a protecting group and a simultaneous intramolecular cyclization to form an amide bond.[13][14] The reaction is likely sensitive to steric hindrance, solvent polarity, and temperature. Impurities in the starting material may also inhibit the reaction.
-
Solution:
-
Ensure High Purity: The precursor must be meticulously purified, as trace impurities can interfere with the thermal reaction.
-
Optimize Temperature: The reaction requires a specific thermal window. Too low, and the reaction will not proceed; too high, and decomposition may occur. Run small-scale experiments to find the optimal temperature.
-
High Dilution: Intramolecular reactions often benefit from high dilution conditions to disfavor intermolecular side reactions.
-
Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation at high temperatures.
-
Quantitative Data
The following table summarizes yields for key steps in the convergent total synthesis of (+)-Dynemicin A as reported by the Myers group.[13][14] These values can serve as a benchmark for researchers developing syntheses for related analogs.
| Step | Starting Materials | Product | Reported Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Enol triflate and Arylboronic acid | Coupled biaryl system | 90 | [13][14] |
| Thermal Deprotection / Internal Amidation | Protected amino-biaryl system | Lactam intermediate | 84 | [13][14] |
| Intramolecular Acetylide Addition | Acetylenic ketone | Tricyclic alcohol | 94 | [13][14] |
| Oxidation to Quinone Imine Precursor | Phenol intermediate | Quinone imine precursor | 89 | [13][14] |
| Diels-Alder Cycloaddition / Oxidative Workup (Final) | Quinone imine fragment and Isobenzofuran fragment | (+)-Dynemicin A | 40 | [14] |
Experimental Protocols
Disclaimer: The following are generalized protocols and must be optimized for specific substrates and analogs. All reactions should be performed under an inert atmosphere (N₂ or Ar) in anhydrous solvents unless otherwise noted.
Protocol 1: Acetyl Protection of an Aromatic Amine This protocol is based on the general need to protect highly reactive amines during synthesis.[1]
-
Dissolution: Dissolve the aromatic amine substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 eq) or pyridine (B92270) (2.0 eq), to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (B1165640) (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acidic Deprotection of an Acetyl-Protected Amine This protocol describes the removal of the acetyl group mentioned in synthetic studies.[1]
-
Dissolution: Dissolve the N-acetylated substrate (1.0 eq) in a suitable solvent, such as a mixture of ethanol (B145695) and water.
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl), to achieve a final concentration of 3-6 M.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., 3x with ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting free amine by flash column chromatography.
Visualized Workflows and Logic
Caption: A flowchart illustrating the fundamental three-step workflow of a protecting group strategy.
Caption: A decision tree for troubleshooting low yields during the introduction of an amine functionality.
Caption: Diagram showing selective deprotection of an amine (Fmoc) in the presence of a silyl (B83357) ether (OTBS).
References
- 1. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-Dynemicin A and Analogs of Wide Structural Variability: Establishment of the Absolute Configuration of Natural this compound. [dash.harvard.edu]
- 3. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 4. 4: Interesting facts from the world of organic chemistry – Alkynes and cycloalkynes: this compound – Lukáš Kolík – personal webpage [lukaskolik.cz]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. medium.com [medium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Long-term storage and handling recommendations for Dynemicin A
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Dynemicin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound during storage?
A1: this compound is a highly reactive and complex enediyne natural product. Its stability is primarily compromised by exposure to heat, light, oxygen, and unsuitable solvent conditions. The enediyne core is susceptible to Bergman cyclization, which can be triggered under certain conditions, leading to the formation of a reactive biradical species and subsequent degradation. The anthraquinone (B42736) portion of the molecule can also undergo chemical modifications. To ensure optimal stability, it is critical to control these environmental factors.[1]
Q2: What are the recommended conditions for the long-term storage of solid this compound?
A2: While extensive long-term stability data for this compound is not widely published, the following conditions are recommended for storing solid this compound, based on practices for similar complex natural products.[1]
Q3: How should I prepare and store this compound solutions for experimental use?
A3: It is strongly recommended to prepare this compound solutions fresh for each experiment. If short-term storage of a stock solution is necessary, the following guidelines should be followed:
-
Solvent: Use anhydrous, deoxygenated solvents of high purity. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] For working solutions, the DMSO stock should be diluted into an aqueous buffer with a neutral or slightly basic pH (7.2-7.8) to minimize acid-triggered degradation.[2] Buffers such as phosphate-buffered saline (PBS) or Tris-HCl are generally suitable.[2]
-
Aliquoting: Prepare small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
-
Storage: Store aliquots at -80°C and protect them from light.[1] Solutions are generally less stable than the solid compound.[1]
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound can be monitored by assessing its purity over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be employed to separate the intact this compound from its degradation products. Degradation is indicated by a decrease in the peak area of this compound and the emergence of new peaks.[1]
Q5: My this compound is precipitating when I add it to my aqueous experimental medium. How can I prevent this?
A5: Precipitation is a common issue due to this compound's poor water solubility.[3] To prevent this:
-
Ensure your stock solution in DMSO is fully dissolved before dilution.
-
When diluting into the aqueous buffer, add the DMSO stock solution slowly and dropwise to the buffer while vortexing or stirring vigorously to ensure rapid dispersion.[2][3]
-
Keep the final DMSO concentration in your experiment as low as possible (typically below 1%) to avoid precipitation and solvent toxicity to cells.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No DNA Cleavage Observed | Inadequate activation of this compound. | Ensure your reducing agent (e.g., NADPH, thiols) is fresh and at the appropriate concentration.[4] |
| Degradation of this compound. | Confirm that this compound has been stored correctly (low temperature, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.[4] | |
| Poor quality of DNA. | Use high-quality DNA free from contaminants that might inhibit the reaction.[4] | |
| Inconsistent Experimental Results | Variability in reagent concentrations. | Ensure accurate and consistent pipetting of all reagents, particularly this compound and the activating agent.[4] |
| Fluctuations in incubation times and temperatures. | Use a calibrated timer and a temperature-controlled incubator for all incubation steps.[4] | |
| Instability of stock solutions. | Regularly prepare fresh stock solutions of this compound and activating agents. Aliquot and store them properly to avoid repeated freeze-thaw cycles.[4] | |
| Precipitation of this compound in Aqueous Solutions | Poor aqueous solubility of this compound.[2] | Prepare a concentrated stock solution in a suitable organic solvent like DMSO and dilute it into the aqueous buffer immediately before use.[1] Evaluate the solubility in different buffer systems to find the most suitable one for your experiment. |
| Rapid Loss of Bioactivity in Solution | Premature Bergman Cyclization. | Check that the aqueous buffer has a neutral to slightly basic pH (>7.0).[2] Ensure that no unintended reducing agents are present in your medium.[2] Handle solutions in a dark room or use amber-colored tubes to protect from light, which can promote radical reactions.[2] |
Experimental Protocols
DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis
This protocol outlines a standard method to evaluate the ability of this compound to induce DNA cleavage.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
This compound
-
Anhydrous DMSO
-
Activating agent (e.g., NADPH)
-
Reaction Buffer (e.g., Tris-HCl buffer)
-
Nuclease-free water
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store at -20°C, protected from light.[4]
-
Prepare Activating Agent Solution: Prepare a fresh stock solution of the activating agent (e.g., 100 mM NADPH in nuclease-free water).[4]
-
Set up Cleavage Reactions: In microcentrifuge tubes on ice, set up the reactions. A typical 20 µL reaction might include:
-
Plasmid DNA (e.g., 200 ng)
-
Reaction Buffer (to 1X final concentration)
-
This compound (to a final concentration of 1-50 µM)
-
Nuclease-free water to bring the volume to 18 µL.[4]
-
-
Initiate the Reaction: Add 2 µL of the activating agent (e.g., 100 mM NADPH to a final concentration of 10 mM). Mix gently by pipetting.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the Reaction: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis to separate the different DNA forms (supercoiled, relaxed circular, and linear).
-
Visualize and Quantify: Stain the gel with a DNA stain and visualize under UV light. Quantify the percentage of each DNA form to determine the extent of DNA cleavage.
Visualizations
Caption: Workflow for a typical DNA cleavage assay with this compound.
Caption: Mechanism of this compound-induced DNA damage and cellular response.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Minimizing Side Reactions in the Final Steps of Dynemicin A Synthesis
Welcome to the technical support center for the synthesis of Dynemicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical final steps of this complex total synthesis. Our goal is to help you anticipate and mitigate potential side reactions, thereby improving yields and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the key final steps in the total synthesis of this compound?
The final stages of the convergent total synthesis of this compound typically involve two crucial transformations:
-
[4+2] Diels-Alder Cycloaddition: This reaction constructs the core carbocyclic framework by reacting a complex quinone imine fragment with an isobenzofuran (B1246724) derivative.
-
Global Deprotection and Oxidation: This final step involves the removal of protecting groups, most notably methoxymethyl (MOM) ethers, followed by an oxidative workup to yield the natural product.
Q2: Why is the yield of the final Diels-Alder cycloaddition often moderate?
Published syntheses, such as the one by Myers et al., report yields around 40% for the final Diels-Alder cycloaddition.[1] This suggests the formation of significant side products. The complexity of the reacting fragments, potential for undesired stereoisomers, and sensitivity of the functional groups all contribute to the modest yield.
Q3: What are the most common protecting groups used in the final stages, and what are the challenges associated with their removal?
Methoxymethyl (MOM) ethers are frequently used to protect hydroxyl groups in the synthesis of this compound. While robust, their removal under acidic conditions can sometimes lead to side reactions if not carefully controlled. Challenges include:
-
Incomplete deprotection: Leading to a mixture of partially protected intermediates.
-
Cleavage of other acid-labile groups: If present in the molecule.
-
Epimerization: At stereocenters sensitive to acidic conditions.
Troubleshooting Guides
Diels-Alder Cycloaddition
Problem: Low yield of the desired Diels-Alder adduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Formation of Regioisomers: The quinone imine and isobenzofuran are unsymmetrical, which can lead to the formation of undesired regioisomers. | While specific undesired regioisomers for the this compound synthesis are not extensively detailed in the literature, controlling regioselectivity in complex Diels-Alder reactions is critical. Ensure precise control of reaction temperature and consider the use of Lewis acid catalysts to enhance selectivity. It is advisable to perform small-scale reactions to screen different Lewis acids and solvents. |
| Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce both endo and exo products. Typically, the endo product is kinetically favored. | The desired stereochemistry of this compound arises from a specific facial selectivity of the cycloaddition. Lowering the reaction temperature may increase the selectivity for the kinetic (often endo) product. Characterization of the diastereomeric ratio by NMR of the crude product is essential. |
| Decomposition of Reactants or Product: The complex, highly functionalized reactants and the product are sensitive to heat and prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS. Avoid excessive heating and prolonged reaction times. Ensure all solvents and reagents are rigorously dried and degassed to prevent side reactions catalyzed by impurities. |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can negatively impact the reaction outcome. | The reaction is typically performed in a non-polar aprotic solvent like toluene (B28343) or benzene. Optimize the concentration of reactants; high concentrations can sometimes favor dimerization or polymerization of the reactants. |
Experimental Protocol: Representative Diels-Alder Cycloaddition
This protocol is a generalized representation based on published syntheses and should be adapted and optimized for specific substrates and scales.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the quinone imine intermediate (1.0 eq.) in anhydrous, degassed toluene.
-
Reaction: To the stirred solution, add a solution of the isobenzofuran intermediate (1.1-1.5 eq.) in anhydrous, degassed toluene dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Global Deprotection and Oxidative Workup
Problem: Formation of multiple products during the final deprotection and oxidation steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Deprotection of MOM Ethers: Insufficient acid or reaction time can result in a mixture of the fully deprotected product and partially protected intermediates. | Use a slight excess of the deprotecting agent (e.g., HCl in methanol). Monitor the reaction carefully by TLC or LC-MS to ensure complete consumption of the starting material and all MOM-protected intermediates. |
| Side Reactions during MOM Deprotection: The acidic conditions required for MOM ether cleavage can potentially lead to undesired reactions at other sensitive functionalities. | Employ milder acidic conditions if possible (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS). Keep the reaction temperature as low as possible and minimize the reaction time. A thorough screening of acidic reagents and conditions on a small scale is recommended. |
| Epimerization: Acidic conditions can potentially cause epimerization at sensitive stereocenters, such as C7. | Use the mildest possible acidic conditions for deprotection. Analyze the crude product carefully by chiral HPLC or high-field NMR to detect the presence of diastereomers. |
| Over-oxidation or Undesired Oxidation during Workup: The "oxidative workup" mentioned in some syntheses is crucial but can lead to undesired products if not well-controlled. The specific oxidant and conditions are critical. | The nature of the oxidative workup is often substrate-specific. It may be required to convert an intermediate hydroquinone (B1673460) to the final quinone. Common oxidants for such transformations include air (O2), or mild chemical oxidants. Careful control of stoichiometry and reaction time is essential. |
Experimental Protocol: Representative MOM Deprotection
This protocol is a generalized representation and requires optimization.
-
Deprotection: Dissolve the MOM-protected this compound precursor (1.0 eq.) in methanol. Cool the solution to 0 °C. Add a solution of ethereal HCl (e.g., 2 M) dropwise.
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until all MOM groups are cleaved.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Oxidative Workup and Purification: The crude product may require an oxidative workup followed by purification, typically by preparative HPLC, to yield pure this compound.
Visualizing Key Processes
To aid in understanding the final steps of the this compound synthesis, the following diagrams illustrate the key transformations and a troubleshooting workflow.
Caption: Overview of the final synthetic steps towards this compound.
Caption: A logical workflow for troubleshooting the Diels-Alder reaction.
This technical support guide is intended to be a living document and will be updated as more specific data on side reactions in the synthesis of this compound becomes available. We encourage researchers to perform careful analysis of their reaction mixtures to contribute to the collective understanding of this challenging and important synthesis.
References
Improving the selectivity of Dynemicin A for cancer cells over healthy tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of Dynemicin A for cancer cells over healthy tissue.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the tumor selectivity of this compound?
A1: The primary strategies focus on minimizing off-target toxicity to healthy tissues while maintaining potent antitumor activity.[1] Key approaches include:
-
Prodrug Development: Designing inactive derivatives of this compound that are selectively activated at the tumor site. A notable example is antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is delivered to the tumor to activate a subsequently administered prodrug.[2]
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to monoclonal antibodies that specifically target antigens overexpressed on the surface of cancer cells.[3] This approach has been successful for other enediynes like calicheamicin.[3]
-
Synthesis of Novel Analogs: Creating structural variants of this compound through chemical synthesis or mutasynthesis (precursor-directed biosynthesis).[3][4] These modifications aim to enhance DNA binding affinity and modulate the activation mechanism for greater cancer cell specificity.[3]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.[5][6] These systems can passively target tumors through the enhanced permeability and retention (EPR) effect.[5]
Q2: How does the prodrug approach enhance the selectivity of this compound?
A2: Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body.[7] For this compound, a prodrug strategy involves modifying its structure to prevent its DNA-damaging activity until it reaches the tumor microenvironment. Activation can be triggered by tumor-specific conditions, such as the presence of certain enzymes (e.g., in antibody-directed enzyme prodrug therapy) that cleave a masking group from the prodrug, releasing the active this compound.[2] This selective activation minimizes exposure of healthy tissues to the cytotoxic effects of the drug.[2]
Q3: What are the critical components of a this compound-based Antibody-Drug Conjugate (ADC)?
A3: A successful this compound ADC consists of three key components:
-
A Monoclonal Antibody: This antibody must selectively bind to a tumor-associated antigen that is highly expressed on cancer cells with limited expression on healthy cells.[3]
-
A Cytotoxic Payload: In this case, a potent this compound derivative.[3]
-
A Linker: The linker connects the antibody to the this compound payload. The linker's stability in circulation and its ability to release the payload inside the target cancer cell are crucial for the ADC's efficacy and safety.[3]
Q4: I am observing poor water solubility of my this compound analog. How can I address this?
A4: Poor aqueous solubility is a common issue with this compound and its analogs.[8] Here are some troubleshooting steps:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO, DMF, and dioxane.[8][9] For experimental use, a concentrated stock solution in anhydrous DMSO can be prepared.[9]
-
Dilution Technique: When preparing working solutions, slowly add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.[9]
-
pH Adjustment: The pH of the buffer can influence solubility. Maintaining a neutral or slightly basic pH (7.2-7.8) is generally recommended.[9]
-
Use of Co-solvents or Surfactants: In some cases, using a co-solvent like ethanol (B145695) or PEG 400, or a non-ionic surfactant like Tween® 20, can help maintain solubility in aqueous media.[8]
Troubleshooting Guides
Problem: Inconsistent Cytotoxicity Results in MTT Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Media | Visually inspect the culture media after adding the this compound analog for any signs of precipitation. If observed, refer to the solubility troubleshooting guide (FAQ Q4). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[8] |
| Compound Degradation | This compound is sensitive to light, heat, and acidic conditions.[10][11] Prepare fresh working solutions for each experiment from a frozen stock.[10] Store solid compounds and stock solutions at -20°C or below, protected from light.[11] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution in the 96-well plates.[12] |
| Variability in Incubation Times | Use a precise timer for compound treatment and MTT incubation steps to ensure consistency across all plates and experiments.[10] |
Problem: Low Efficiency of DNA Cleavage in a Cell-Free Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Activation of this compound | The activation of this compound to its DNA-cleaving diradical form requires a reducing agent (e.g., NADPH, thiols) or specific enzymes.[12][13] Ensure the activating agent is fresh and used at the optimal concentration.[10] The reaction is also pH-dependent and is more effective under alkaline conditions.[10] |
| Poor Quality of Plasmid DNA | Use high-quality, supercoiled plasmid DNA. Contaminants in the DNA preparation can inhibit the cleavage reaction.[10] |
| Incorrect Incubation Conditions | Optimize the incubation time and temperature. Most DNA cleavage assays are performed at 37°C for 30-60 minutes.[12] |
| Degradation of this compound | As with cellular assays, ensure the compound has been stored properly and that fresh solutions are used.[10] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Molt-4 T-cell leukemia | 0.001 | [14] |
| Simplified Analog | Molt-4 T-cell leukemia | >1 | [14] |
IC50: The concentration of a drug that inhibits 50% of cell growth.
Table 2: In Vivo Antitumor Activity of Water-Soluble this compound Analogs in a P388 Leukemia Mouse Model
| Compound ID | Dosing Regimen | T/C (%)* | Outcome | Reference |
| 10c | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity. | [14] |
| 10b, 14b | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity. | [14] |
| 10d, 12d, 14d | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity. | [14] |
*T/C (%): The median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A higher T/C% indicates greater antitumor efficacy.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of this compound analogs on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
DNA Cleavage Assay
This assay evaluates the ability of this compound analogs to induce DNA strand breaks in a cell-free system.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or its derivative
-
Activating agent (e.g., NADPH or dithiothreitol)
-
Reaction buffer (e.g., Tris-HCl)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis equipment
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the this compound analog at various concentrations, and the activating agent in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-60 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a loading dye containing EDTA.[12]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.[12]
Visualizations
Caption: Workflow of a this compound Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the DNA cleavage assay.
Caption: this compound-induced p53-dependent apoptosis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dionamix.com [dionamix.com]
- 6. mdpi.com [mdpi.com]
- 7. Prodrugs of dynemicin analogs for selective chemotherapy mediated by an aldolase catalytic Ab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Dynemicin A vs. Calicheamicin: A Comparative Analysis of DNA Cleavage Efficiency
In the landscape of potent antitumor antibiotics, the enediyne class of natural products stands out for its remarkable ability to induce DNA damage. Among these, Dynemicin A and Calicheamicin (B1180863) have garnered significant attention from researchers and drug development professionals for their intricate mechanisms of action and profound cytotoxic effects. This guide provides an objective comparison of their DNA cleavage efficiency, supported by available experimental data and detailed methodologies, to aid in the informed selection and application of these powerful compounds.
While direct quantitative comparisons of DNA cleavage efficiency under identical experimental conditions are not extensively documented in publicly available literature, qualitative assessments and mechanistic studies provide valuable insights into their relative potencies.[1] It is generally noted that Calicheamicin appears to be more efficient at generating DNA strand breaks than this compound.[1][2]
Mechanism of Action: A Tale of Two Enediynes
Both this compound and Calicheamicin belong to the enediyne family, characterized by a unique molecular structure containing a nine- or ten-membered ring with two acetylenic groups and a double bond.[1] This "warhead" is responsible for their potent cytotoxicity.[1] Upon activation, they undergo a cycloaromatization reaction, known as a Bergman cyclization, to generate a highly reactive benzenoid diradical.[1][3][4] This diradical species is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[1][3][4]
This compound is a hybrid molecule that possesses both an enediyne core and an anthraquinone (B42736) moiety.[1][2] The anthraquinone component facilitates the binding of this compound to the minor groove of DNA through intercalation.[1][2][5] Its activation to the DNA-cleaving diradical form is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[1][2] this compound exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with sequences like 5'-GC, 5'-GT, and 5'-AG being common targets.[2][6]
Calicheamicin also binds to the minor groove of DNA, a process facilitated by its aryltetrasaccharide group.[3][4][7] Following intracellular reductive activation of its methyl trisulfide group, it undergoes the Bergman cyclization to form the reactive 1,4-dehydrobenzene diradical.[3][4] This leads to both single- and double-strand breaks in DNA, with the high frequency of double-strand breaks being a primary contributor to its potent cytotoxicity.[3][8][9]
Quantitative Comparison of DNA Cleavage Efficiency
| Parameter | This compound | Calicheamicin γ1 | Reference |
| EC50 for DNA Cleavage | Not available in cited literature | Low nanomolar to micromolar (for mimics) | [1][10] |
| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) | Not explicitly quantified in cited literature | 1:3 in cellular DNA, 1:2 in purified plasmid DNA | [9] |
| Sequence Specificity | 3' side of purine bases (e.g., 5'-GC, 5'-GT, 5'-AG) | Oligopyrimidine sequences, including G-C and A-T rich tracts | [2][6][11] |
Experimental Protocols for Assessing DNA Cleavage Efficiency
To facilitate further comparative studies, two common experimental protocols for assessing DNA cleavage efficiency are detailed below.
Agarose (B213101) Gel Electrophoresis Assay
This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.[1]
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing a final volume of 20 µL. Each reaction should include:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).
-
Varying concentrations of either this compound or Calicheamicin.
-
The appropriate activating agent: NADPH or a thiol compound for this compound, or a thiol-containing compound like glutathione (B108866) for Calicheamicin, at a final concentration of 1 mM.[1]
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).[1]
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.[1]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) until the different DNA forms are adequately separated.[1]
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software. The percentage of cleaved DNA can then be calculated to determine the efficiency of each compound at different concentrations.[1]
Caption: Workflow for Agarose Gel Electrophoresis DNA Cleavage Assay.
Fluorescence Resonance Energy Transfer (FRET)-Based DNA Cleavage Assay
This high-throughput method provides real-time kinetic data on DNA cleavage.[1] It utilizes a DNA oligonucleotide probe labeled with a fluorophore and a quencher. Cleavage of the probe separates the fluorophore and quencher, resulting in an increase in fluorescence.[1]
Methodology:
-
Reaction Setup: In a microplate well, prepare a reaction mixture containing:
-
FRET-labeled DNA oligonucleotide probe.
-
Varying concentrations of this compound or Calicheamicin.
-
The appropriate activating agent.
-
Reaction buffer.
-
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot. These rates can be used to compare the DNA cleavage efficiency of this compound and Calicheamicin.[1]
Signaling Pathway of DNA Damage and Cell Death
The DNA damage induced by both this compound and Calicheamicin triggers a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death).[1][8] While the initial DNA lesion is the primary event, the downstream signaling pathways are complex and involve multiple cellular players.
Caption: Generalized signaling pathway of enediyne-induced DNA damage and apoptosis.
Conclusion
Both this compound and Calicheamicin are exceptionally potent DNA cleaving agents with distinct mechanisms of activation and sequence specificity. While Calicheamicin is generally considered to be more efficient in causing DNA strand breaks, a lack of direct comparative quantitative data for this compound highlights an area for future research.[1] The provided experimental protocols offer a framework for conducting such comparative studies, which will be invaluable for the continued development of these and other enediyne-based therapeutics. The choice between these two compounds for research or drug development purposes will depend on the specific application, desired sequence targeting, and the required potency of DNA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Calicheamicin - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dynemicin A's DNA Binding: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its DNA target is paramount. This guide provides a comparative analysis of Electrophoretic Mobility Shift Assay (EMSA) and other key biophysical techniques for validating the specific DNA binding sites of Dynemicin A, a potent enediyne antitumor antibiotic.
This compound exerts its cytotoxic effects by binding to the minor groove of B-DNA and inducing sequence-specific cleavage.[1] Its binding preference is for the 3' side of purine (B94841) residues, with sequences like 5'-GC, 5'-GT, and 5'-AG being prominent targets.[1] The interaction involves a combination of intercalation of its anthraquinone (B42736) core and binding within the minor groove. Validating these specific binding sites is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics. While EMSA is a common technique for studying protein-DNA interactions, its application to small molecules like this compound requires careful consideration and comparison with alternative methods.
Comparing the Tools: EMSA vs. Alternatives
The choice of method for validating this compound's DNA binding sites depends on the specific information required, such as qualitative confirmation of binding, determination of the precise binding sequence, or quantitative measurement of binding affinity. Below is a comparison of EMSA with other widely used techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Electrophoretic Mobility Shift Assay (EMSA) | Separation of drug-DNA complexes from free DNA in a non-denaturing gel based on differences in electrophoretic mobility. | - Qualitative confirmation of binding- Estimation of binding affinity (Kd)- Analysis of binding stoichiometry | - Relatively simple and inexpensive- High sensitivity with labeled probes | - Indirectly identifies binding site- Can be challenging for small molecules that cause only a small mobility shift- Non-equilibrium conditions during electrophoresis can affect results[2] |
| DNA Footprinting | Protection of the DNA binding site from enzymatic (e.g., DNase I) or chemical cleavage upon drug binding.[3][4] | - Precise identification of the binding sequence at nucleotide resolution- Information on conformational changes in DNA upon binding | - High resolution mapping of binding sites- Provides direct evidence of sequence-specific binding | - More complex and labor-intensive than EMSA- Can be difficult to quantify binding affinity accurately[2] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescently labeled DNA upon binding to a drug.[5][6] | - Quantitative measurement of binding affinity (Kd)- High-throughput screening compatible | - Homogeneous assay (no separation needed)- Highly quantitative and reproducible[5] | - Requires labeling of the DNA with a fluorophore- Can be susceptible to interference from fluorescent compounds |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a drug to DNA.[7][8] | - Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding | - Label-free technique- Provides a complete thermodynamic profile of the interaction | - Requires larger amounts of sample- Lower throughput compared to other methods |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the discussed techniques, which should be optimized for the specific DNA sequence and experimental conditions.
Electrophoretic Mobility Shift Assay (EMSA) Protocol for this compound-DNA Interaction
This protocol is adapted for a small molecule like this compound.
-
Probe Preparation:
-
Synthesize complementary oligonucleotides (e.g., 30-50 bp) containing the putative this compound binding site (e.g., 5'-AGCTAGCTAGCT-3').
-
Label one oligonucleotide at the 5' or 3' end with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Labeled DNA probe (constant concentration, e.g., 1 nM).
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Varying concentrations of this compound.
-
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8%).
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the complex.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shifted" band represents the this compound-DNA complex, which migrates slower than the free probe.
-
DNA Footprinting Protocol (DNase I) for this compound[3]
-
Probe Preparation:
-
Prepare a singly end-labeled DNA fragment (100-200 bp) containing the target sequence.
-
-
Binding Reaction:
-
Incubate the labeled DNA with varying concentrations of this compound to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction to randomly cleave the DNA. The reaction time should be optimized to achieve, on average, one cut per DNA molecule.
-
-
Analysis:
-
Stop the reaction and purify the DNA fragments.
-
Separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The "footprint" will appear as a region of the gel lacking bands, corresponding to the DNA sequence protected by bound this compound.
-
Fluorescence Polarization (FP) Assay Protocol
-
Probe Preparation:
-
Synthesize an oligonucleotide containing the binding site and label it with a suitable fluorophore (e.g., fluorescein).
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the fluorescently labeled DNA probe to a buffer solution.
-
Add increasing concentrations of this compound to the wells.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates the binding of this compound to the labeled DNA.
-
Isothermal Titration Calorimetry (ITC) Protocol[8]
-
Sample Preparation:
-
Prepare a solution of the target DNA in a suitable buffer.
-
Prepare a solution of this compound in the identical buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of this compound to DNA.
-
Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental processes and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for EMSA.
Caption: Mechanism of this compound DNA binding and cleavage.
Conclusion
Validating the specific DNA binding sites of this compound is a critical step in harnessing its therapeutic potential. While EMSA provides a straightforward method for confirming binding, a comprehensive understanding requires the integration of complementary techniques. DNA footprinting offers high-resolution mapping of the binding site, while fluorescence polarization and isothermal titration calorimetry provide robust quantitative data on binding affinity and thermodynamics. The choice of methodology will ultimately be guided by the specific research question, available resources, and the desired level of detail. By employing a multi-faceted approach, researchers can gain a complete picture of the molecular interactions that underpin the potent activity of this compound.
References
- 1. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitating oligonucleotide affinities for duplex DNA: footprinting vs electrophoretic mobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Dynemicin A vs. Esperamicin
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two potent enediyne antitumor antibiotics, Dynemicin A and Esperamicin (B1233071). Both compounds exhibit extraordinary cytotoxicity through their ability to induce DNA damage, yet their molecular mechanisms of action display subtle but significant differences in activation, DNA recognition, and cleavage patterns. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Overview of Mechanism of Action
This compound and Esperamicin belong to the enediyne class of natural products, characterized by a unique molecular core containing a ten-membered ring with two acetylenic groups and a double bond.[1][2] Their potent antitumor activity stems from their ability to undergo a cycloaromatization reaction, generating a highly reactive benzenoid diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and ultimately, cell death.[1][3][4]
However, the pathways leading to the activation of this "warhead" and the subsequent targeting of DNA differ significantly between the two molecules.
Comparative Data
The following table summarizes the key differences in the mechanisms of action between this compound and Esperamicin based on available experimental data.
| Feature | This compound | Esperamicin |
| Activation Trigger | Reductive activation of the anthraquinone (B42736) moiety or nucleophilic attack on the epoxide.[3][5] | Reduction of the methyl trisulfide group.[1] |
| Activating Agents | NADPH, thiols (e.g., GSH), ferredoxin-NADP+ reductase, xanthine (B1682287) oxidase.[6][7] | Thiols (e.g., dithiothreitol).[1][8] |
| DNA Binding Mode | Intercalation of the anthraquinone core into the minor groove of B-DNA.[3][6] | Interaction with the minor groove of B-DNA, facilitated by the oligosaccharide side chain.[9][10] |
| DNA Cleavage Specificity | Preferentially cleaves at the 3'-side of purine (B94841) bases (e.g., 5'-AG, 5'-AT, 5'-GC).[2][11] | Primarily targets thymidylate and cytidylate residues in oligopyrimidine tracts (e.g., 5'-CTC, 5'-TTC, 5'-TTT).[2][9][10] |
| Strand Break Preference | Induces both single and double-strand breaks.[3] | Primarily produces single-strand breaks, though double-strand breaks can occur.[1][12] |
Mechanism of Action: Visualized
The following diagrams illustrate the distinct activation and DNA cleavage pathways for this compound and Esperamicin.
Caption: Mechanism of this compound action.
Caption: Mechanism of Esperamicin action.
Experimental Protocols
The following are representative protocols for assessing the DNA cleavage activity of this compound and Esperamicin.
DNA Cleavage Assay Using Agarose (B213101) Gel Electrophoresis
This protocol provides a standard method to evaluate the ability of this compound and its derivatives to induce DNA cleavage.[4]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or Esperamicin
-
Activating agent (NADPH for this compound, Dithiothreitol for Esperamicin)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Stop solution (e.g., containing EDTA and a loading dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA, the enediyne compound at the desired concentration, and the reaction buffer.
-
Activation: Initiate the reaction by adding the appropriate activating agent. The final volume should be around 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light.[4] Capture an image of the gel. Analyze the different DNA forms:
-
Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.
-
Form II (Nicked Circular): Plasmid DNA with a single-strand break, migrates slowest.
-
Form III (Linear): Plasmid DNA with a double-strand break, migrates at an intermediate speed.
-
High-Resolution Sequencing Gel Analysis of DNA Cleavage Sites
This method is used to determine the specific nucleotide sequences cleaved by the enediynes.
Materials:
-
32P-end-labeled DNA fragment of known sequence
-
This compound or Esperamicin
-
Activating agent
-
Reaction buffer
-
Stop solution (formamide loading dye)
-
Polyacrylamide gel (denaturing)
-
Maxam-Gilbert sequencing reaction products (for markers)
-
Phosphorimager or X-ray film
Procedure:
-
Reaction: Perform the DNA cleavage reaction as described above, but using a 32P-end-labeled DNA fragment.
-
Denaturation and Loading: Stop the reaction and denature the DNA by heating in a formamide (B127407) loading dye. Load the samples onto a denaturing polyacrylamide sequencing gel alongside Maxam-Gilbert sequencing ladders of the same DNA fragment.
-
Electrophoresis: Run the gel at high voltage to separate the DNA fragments by size with single-nucleotide resolution.
-
Autoradiography/Phosphorimaging: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radioactive DNA fragments.
-
Analysis: The positions of the cleavage products on the gel, when compared to the sequencing ladder, reveal the precise nucleotide(s) at which the enediyne has cleaved the DNA.
Conclusion
This compound and Esperamicin, while both members of the potent enediyne family of antitumor antibiotics, exhibit distinct mechanisms of action. This compound's unique anthraquinone moiety allows for an intercalative binding mode and activation via cellular reductants like NADPH. In contrast, Esperamicin relies on its trisulfide group for activation and its oligosaccharide chain for minor groove recognition. These differences in activation and DNA targeting contribute to their different DNA cleavage specificities and may have implications for their therapeutic profiles and the development of next-generation enediyne-based cancer therapies. Further research into these fascinating molecules will undoubtedly continue to uncover new insights into their complex biology and potential clinical applications.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 4: Interesting facts from the world of organic chemistry – Alkynes and cycloalkynes: this compound – Lukáš Kolík – personal webpage [lukaskolik.cz]
- 6. pnas.org [pnas.org]
- 7. Enzymatic activation of DNA cleavage by this compound and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Coupled Kinetic Analysis of Cleavage of DNA by Esperamicin and Caliche" by Hiroko Kishlkawa, Ying-Ping Jiang et al. [surface.syr.edu]
A Comparative Guide to the Cytotoxicity of Dynemicin A Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dynemicin A analogs, detailing their cytotoxic effects against various cancer cell lines. The following sections present quantitative biological data, in-depth experimental protocols, and visual representations of signaling pathways and experimental workflows to support further investigation and development in this critical area of cancer research.
This compound, a potent enediyne antitumor antibiotic, has garnered significant attention for its remarkable DNA-damaging capabilities.[1] However, its clinical development has been hampered by its complex structure and toxicity.[1][2] To address these limitations, extensive research has focused on the synthesis and biological evaluation of simplified analogues of this compound.[1][2] This guide summarizes key findings from these studies, providing a comparative analysis of the structure-activity relationships of various synthetic derivatives.
Comparative Analysis of Biological Activity
The antitumor activity of synthetic this compound derivatives is primarily assessed through their in vitro cytotoxicity against various cancer cell lines.[1] A key metric used for this comparison is the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the in vitro cytotoxicity of selected this compound analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[3][4]
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| This compound | Molt-4 T-cell leukemia | 0.001 |
| Simplified Analog | Molt-4 T-cell leukemia | >1 |
| Uncialamycin Derivative 7a | Various | pM range |
| Uncialamycin Derivative 7b | Various | pM range (up to 2x more potent than 7a) |
| 9-acetoxy enediyne (6a - phenyl carbamate) | Murine P388 leukemia | Micromolar range |
| 9-acetoxy enediyne (6f - 4-chlorophenyl carbamate) | Murine P388 leukemia | Micromolar range |
| 9-acetoxy enediyne (6i - 2-nitrophenyl carbamate) | Not specified | ~10x more potent in vitro than 6f |
| Water-soluble analog (10c) | Murine P388 leukemia | Not specified (Enhanced in vivo activity) |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric method used to assess cell viability and determine the cytotoxicity of compounds like this compound analogs.[5][6][7]
MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[5]
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5][7]
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.[5]
-
150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[5][6]
-
-
Absorbance Measurement:
-
Data Analysis:
Visualizing Molecular Mechanisms and Experimental Processes
Signaling Pathways
This compound and its analogs exert their cytotoxic effects primarily by inducing DNA damage.[6] The anthraquinone (B42736) core of the molecule intercalates into the minor groove of DNA, which positions the enediyne core to undergo a reaction that generates highly reactive radical species.[3][8] These radicals abstract hydrogen atoms from the DNA backbone, leading to double-strand breaks.[4] This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that can ultimately lead to cell cycle arrest and apoptosis (programmed cell death).[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the DNA Binding Landscape of Dynemicin A: A Comparative Guide to DNA Footprinting Analysis
For researchers, scientists, and drug development professionals, understanding the precise DNA binding and cleavage patterns of potent antitumor agents like Dynemicin A is paramount. This guide provides a comprehensive comparison of this compound's binding preferences against other enediyne antibiotics, supported by experimental data from DNA footprinting analysis. Detailed protocols and visual workflows are included to facilitate the design and interpretation of related experiments.
This compound, a remarkable hybrid natural product, is distinguished by its unique molecular architecture that combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne core.[1][2] This dual-functionality underpins its potent cytotoxic effects.[1] The mechanism of action is initiated by the intercalation of the anthraquinone moiety into the minor groove of B-DNA.[3][4] Subsequent reductive activation, for instance by NADPH or thiol-containing compounds, triggers a Bergman cycloaromatization of the enediyne core.[2][3] This chemical transformation generates a highly reactive benzenoid diradical, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3][5]
Visualizing the Mechanism: this compound's Interaction with DNA
The following diagram illustrates the proposed mechanism of this compound's interaction with DNA, from initial binding to the eventual cleavage of the DNA backbone.
Caption: Proposed mechanism of this compound-DNA interaction.
Comparative Analysis of Enediyne DNA Binding Properties
This compound's DNA binding and cleavage characteristics are often benchmarked against other enediyne antibiotics such as calicheamicin (B1180863) and esperamicin (B1233071). While all three operate through a diradical-mediated mechanism, their sequence specificities diverge, offering a basis for comparative evaluation.[3]
| Compound | Binding Moiety | Primary Binding Site | Preferred Cleavage Sequence | Binding Affinity (Kd) |
| This compound (S) | Anthraquinone | Minor Groove | 3' side of purines (e.g., 5'-GC, 5'-GT, 5'-AG)[3][6][7] | ~2 µM (estimated from Ka of (5±2) x 10^4 M-1)[3] |
| Calicheamicin γ1 | Aryltetrasaccharide | Minor Groove | Oligopyrimidine tracts (e.g., 5'-TCCT, 5'-TTTT)[3] | High affinity (specific Kd not consistently reported, but noted for tight binding)[3] |
| Esperamicin A1 | Trisaccharide | Minor Groove | Oligopyrimidine regions (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[6] | High affinity (specific Kd not readily available) |
| Tiancimycin A | Anthraquinone | Minor Groove (deeper intercalation in AT-rich regions) | 5′-ATT, 5′-CTT, 5′-GAA, 5′-GAT, and 5′-TTA[8] | Not specified |
Note: Direct comparative studies under identical conditions are limited in the available literature. The affinities for calicheamicin and esperamicin are often described qualitatively as high. Data for Dynemicin S is often used as a close analog for this compound.[1][3]
High-Resolution Mapping: DNA Footprinting Protocol
DNA footprinting is a powerful technique to identify the specific DNA sequences bound by a ligand like this compound, as the bound molecule protects the DNA from cleavage.[9][10]
Experimental Workflow for DNase I Footprinting
The following diagram outlines the key steps in a typical DNase I footprinting experiment designed to identify this compound's binding sites.
Caption: Workflow for DNase I Footprinting Analysis.
Detailed Experimental Protocol (DNase I Footprinting)
-
Probe Preparation :
-
A DNA fragment containing the putative binding site of interest (typically 100-400 bp) is amplified using PCR.[11]
-
One of the PCR primers is labeled at the 5'-end, commonly with a radioactive isotope like ³²P or a fluorescent tag, to ensure that only one strand of the DNA is labeled.[11][12]
-
The end-labeled DNA probe is purified from unincorporated nucleotides using methods such as gel electrophoresis or spin column chromatography.[9]
-
-
Binding Reaction :
-
The labeled DNA probe is incubated with varying concentrations of this compound in an appropriate reaction buffer.[9] The buffer should be optimized for pH and ionic strength (e.g., Tris-HCl buffer with NaCl).[9]
-
The binding reaction is allowed to reach equilibrium, typically with an incubation period at a controlled temperature (e.g., 37°C).[9]
-
-
DNase I Digestion :
-
Analysis :
-
The reaction is terminated by the addition of a stop solution (e.g., formamide (B127407) with loading dyes and EDTA).[9]
-
The DNA fragments are denatured by heating the samples.[9]
-
The samples are then analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[9]
-
The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of this compound will appear as a "footprint," which is a region on the gel lacking bands. This gap corresponds to the DNA sequence that was protected from DNase I cleavage by the bound this compound.[3][9] A Maxam-Gilbert sequencing ladder of the same DNA fragment can be run alongside the experimental samples to precisely identify the cleavage sites.[9]
-
This compound's DNA Cleavage Preferences
Experimental data has consistently shown that this compound exhibits a clear preference for cleaving DNA at specific sequences.
| Cleavage Site Motif | Relative Cleavage Frequency |
| 5'-GC | High[3][6][9] |
| 5'-GT | High[3][9] |
| 5'-AG | High[3][6][9] |
| AT-rich regions | Enhanced[9] |
Conclusion
DNA footprinting analysis serves as an indispensable tool for elucidating the sequence-specific binding and cleavage preferences of this compound. The data confirms a strong preference for the 3' side of purine (B94841) bases, a characteristic that distinguishes it from other enediyne antibiotics like calicheamicin and esperamicin, which favor pyrimidine-rich regions. This detailed understanding of its interaction with DNA is crucial for the rational design of novel, more selective anticancer agents and for optimizing their therapeutic application in drug development. The provided protocols and comparative data offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound and other DNA-targeting compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. med.upenn.edu [med.upenn.edu]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Dynemicin A Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dynemicin A and its synthetic derivatives, detailing their structure-activity relationships (SAR). The following sections present quantitative biological data, in-depth experimental protocols, and visual representations of the underlying mechanisms and workflows to support further investigation and development in this critical area of cancer research.
This compound is a potent enediyne antitumor antibiotic known for its remarkable ability to damage DNA.[1] However, its clinical utility has been limited by its complex structure and inherent toxicity. To overcome these challenges, extensive research has focused on the synthesis and biological evaluation of simplified and modified this compound analogs.[1][2] This guide summarizes key findings from these SAR studies, offering a comparative analysis of various derivatives.
Comparative Analysis of Biological Activity
The antitumor activity of this compound derivatives is primarily evaluated based on their in vitro cytotoxicity against various cancer cell lines and their in vivo efficacy in animal models. The key metrics for comparison are the 50% inhibitory concentration (IC50) for cytotoxicity and the percentage of treated versus control (T/C) tumor growth for in vivo studies.[3]
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of this compound and a selection of its synthetic analogs against various cancer cell lines.
| Compound/Derivative | Key Structural Features | Cell Line | IC50 (µM) |
| This compound | Natural Product | Molt-4 T-cell leukemia | Varies |
| Triacetyl Derivative | Acetylation of hydroxyl groups | Murine and Human Tumor Cells | Potent cytotoxicity |
| Analog 6a | Phenyl carbamate (B1207046) moiety | Murine P388 leukemia | Micromolar range |
| Analog 6f | 4-Chlorophenyl carbamate moiety | Murine P388 leukemia | Micromolar range |
| Analog 6i | 2-Nitrophenyl carbamate moiety | Murine P388 leukemia | Higher than 6f |
| Water-Soluble Analog 10c | 2-(Pyrrolidino)ethyl group at C9 | P388 Leukemia | Not specified |
| Uncialamycin Derivative 7b | Ortho-fluorine on A-ring | Six cancer cell lines | Picomolar range (up to 2-fold lower than 7a) |
Data compiled from multiple sources.[1][4][5]
In Vivo Antitumor Activity
The in vivo efficacy of selected this compound derivatives is presented below, highlighting the impact of structural modifications on their antitumor activity in animal models.
| Compound/Derivative | Animal Model | Tumor Model | Dosage | T/C (%)* |
| This compound | Mice | P388, L1210 leukemias, B16 melanoma | Not specified | Significant life-span prolongation |
| Analog 6a | Mice | Meth A sarcoma | 2.0 mg/kg | 29 (71% inhibition) |
| Analog 6f | Mice | Meth A sarcoma | 3.0 mg/kg | 23 (77% inhibition) |
| Analog 6f | Mice | P388 leukemia | 4.0 mg/kg/day for 4 days | <44 (T/C of 256%) |
| Water-Soluble Analog 10c | Mice | P388 leukemia | 1.25 mg/kg/day for 4 days | <78 (T/C of 222%) |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.[6] Data compiled from multiple sources.[4][5]
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
DNA Cleavage Assay
This assay is used to determine the ability of this compound and its analogs to induce single- and double-strand breaks in DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivative
-
Activating agent (e.g., NADPH, dithiothreitol)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the this compound derivative at the desired concentration, and the reaction buffer.
-
Activation: Initiate the reaction by adding the activating agent (e.g., NADPH to a final concentration of 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).[7]
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent like EDTA.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[7] The different forms of plasmid DNA (supercoiled, nicked circular, and linear) are quantified to determine the extent of DNA cleavage.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic effects of the compounds.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.[6]
In Vivo Antitumor Activity Assay
Xenograft models are employed to assess the antitumor activity of the compounds in a living organism.[6]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
This compound derivative
-
Vehicle solution
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.[6]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into control and treatment groups.[6]
-
Drug Administration: Administer the this compound analog to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[6]
-
Monitoring: Monitor tumor size and the body weight of the mice regularly.
-
Data Analysis: The antitumor efficacy is typically expressed as the T/C ratio (%).[6]
Visualizing Mechanisms and Workflows
Mechanism of Action: DNA Cleavage
This compound and its derivatives exert their cytotoxic effects by inducing DNA strand breaks. The process begins with the intercalation of the molecule's anthraquinone (B42736) core into the minor groove of DNA. This is followed by the activation of the enediyne core, leading to a Bergman cyclization, which generates a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, ultimately causing strand scission.
Caption: Mechanism of this compound-induced DNA cleavage.
General Experimental Workflow
The evaluation of novel this compound derivatives typically follows a structured workflow, progressing from initial screening to more complex biological assessments.
Caption: General experimental workflow for evaluating this compound analogs.
Structure-Activity Relationship Logic
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications and their observed effects are summarized in the following logical diagram.
Caption: Logical overview of this compound SAR.
References
- 1. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of this compound and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of water-soluble enediyne compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Role of Bioreductive Activation in Dynemicin A's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dynemicin A's bioreductive activation mechanism with alternative DNA-damaging agents, supported by experimental data. This compound, a potent antitumor antibiotic, belongs to the enediyne class of natural products, known for their remarkable DNA-cleaving capabilities.[1][2][3] A key feature of this compound's mechanism is its requirement for bioreductive activation to unleash its cytotoxic effects. This guide delves into the experimental validation of this activation process, offering a comparative analysis with other enediyne antibiotics.
The Bioreductive Activation Hypothesis of this compound
This compound possesses a unique hybrid structure, featuring an anthraquinone (B42736) core for DNA intercalation and an enediyne "warhead" responsible for DNA cleavage.[1][4] The prevailing hypothesis is that the anthraquinone moiety acts as a trigger. In the cellular environment, this core can be reduced by cofactors such as NADPH or thiol-containing compounds like glutathione (B108866).[4][5][6] This reduction initiates a cascade of electronic rearrangements, including the opening of an epoxide ring, which in turn facilitates a Bergman cyclization of the enediyne core.[6][7] This cyclization generates a highly reactive p-benzyne biradical, the ultimate DNA-cleaving species, which abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[4][6][7]
Comparative Analysis of Enediyne Antibiotics
The enediyne family includes several potent members, each with distinct characteristics. While they share the common feature of a DNA-damaging enediyne core, the specifics of their activation and DNA interaction differ.
| Feature | This compound | Calicheamicin γ1 | Esperamicin A1 | Neocarzinostatin (Chromophore) |
| Activation Trigger | Bioreductive activation of anthraquinone core (e.g., by NADPH, thiols)[4][6] | Thiol attack on a trisulfide group[8] | Thiol attack on a trisulfide group[9] | Thiol-dependent activation[10] |
| DNA Binding Moiety | Anthraquinone (intercalation into minor groove)[4][5][11] | Oligosaccharide chain (minor groove binding)[8] | Anthranilate moiety (intercalation)[9] | Apoprotein (delivers chromophore to DNA)[10] |
| Preferential DNA Cleavage Sites | 3' side of purine (B94841) bases (e.g., 5'-GC, -GT, -AG)[4][5] | Pyrimidine-rich sequences (e.g., TCCT, TTTT) | Not specified in detail, but distinct from this compound[5] | Primarily at thymidylate and deoxyadenylate residues |
| Potency (General) | Highly potent, with cytotoxicity in the nanomolar to micromolar range[12][13] | Picomolar cytotoxicity against diverse cancer cell lines[8] | Potent DNA cleavage | Potent antitumor activity, approved for clinical use in Japan (as SMANCS)[10] |
Experimental Validation of Bioreductive Activation
The necessity of a reductive trigger for this compound's activity can be demonstrated through various in vitro assays.
DNA Cleavage Assay
This assay directly visualizes the ability of this compound to break DNA strands in the presence and absence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration ~20-50 µg/mL), this compound at various concentrations (e.g., 1-50 µM), and a reaction buffer (e.g., Tris-HCl, pH 7.5).[2][7]
-
Initiation of Cleavage: To initiate the DNA cleavage reaction, add an activating agent such as NADPH (final concentration ~5-10 mM) or a thiol compound like dithiothreitol (B142953) (DTT).[4][7] A control reaction should be set up without the activating agent.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes).[2]
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent like EDTA and a loading dye.[2]
-
Agarose (B213101) Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide). Load the reaction mixtures into the wells of the gel.[2]
-
Visualization and Analysis: Run the gel at a constant voltage until the tracking dye has migrated a sufficient distance. Visualize the DNA bands under UV light. The different forms of plasmid DNA will be distinguishable:
-
Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.
-
Form II (Nicked/Open-Circular): DNA with single-strand breaks, migrates slower than Form I.
-
Form III (Linear): DNA with double-strand breaks, migrates slowest. Quantify the percentage of each DNA form to determine the extent of DNA cleavage.[2]
-
Expected Results: Significant conversion of Form I DNA to Form II and Form III will be observed only in the reactions containing both this compound and the activating agent (NADPH or DTT). The control reaction with this compound alone will show minimal DNA cleavage.
Cytotoxicity Assay (MTT Assay)
This assay assesses the impact of this compound on the viability of cancer cells, demonstrating that its cytotoxic effects are dependent on the cellular reductive environment.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a suitable density in a complete culture medium and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).[12]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration required for 50% inhibition of cell viability).[1]
Expected Results: this compound will exhibit potent cytotoxicity with a low IC50 value. To further validate the role of bioreductive activation, experiments could be designed to manipulate the intracellular redox environment, although this is more complex. The inherent presence of reducing agents like glutathione in cells is expected to facilitate this compound's activation.
Visualizing the Molecular Pathways
The following diagrams illustrate the key processes involved in this compound's mechanism of action.
Caption: Proposed signaling pathway for this compound activation and DNA damage.
Caption: Experimental workflow for the in vitro DNA cleavage assay.
Caption: Logical framework for validating the bioreductive activation hypothesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of enediyne-induced DNA damage by chromatin structures in transcriptionally active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enediyne - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Enediyne DNA Cleavage Specificity: Dynemicin A in Focus
For Researchers, Scientists, and Drug Development Professionals
The enediynes are a class of potent antitumor antibiotics renowned for their unique mechanism of action, which involves the sequence-specific cleavage of DNA. This guide provides a comparative overview of the DNA cleavage sequence specificity of Dynemicin A against other prominent members of the enediyne family: Calicheamicin (B1180863), Esperamicin (B1233071), and Neocarzinostatin (B611948). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced interactions of these compounds with DNA, a critical aspect of their therapeutic potential and in the development of novel anticancer agents.
DNA Cleavage Sequence Specificity: A Head-to-Head Comparison
The DNA cleavage preferences of enediynes are a key determinant of their biological activity. While all enediynes cause DNA damage, the specific nucleotide sequences they target vary significantly. These differences are attributed to the unique structural features of each molecule that govern their interaction with the minor groove of the DNA.[1] Below is a summary of the preferred DNA cleavage sites for this compound and other major enediynes.
| Enediyne | Preferred DNA Cleavage Sequence(s) | Key Characteristics |
| This compound | 3' side of purine (B94841) bases (e.g., 5'-GC, 5'-GT, 5'-AG)[2][3] | This compound is a hybrid molecule containing both an enediyne core and an anthraquinone (B42736) moiety, the latter of which aids in DNA binding.[2][3] Its activation to the DNA-cleaving diradical form is enhanced by reducing agents like NADPH or thiol compounds.[2] |
| Calicheamicin γ1 | Oligopyrimidine sequences, particularly 5'-TCCT and 5'-TTTT[1][4] | Calicheamicin possesses a complex oligosaccharide chain that is crucial for its sequence-specific recognition and binding to the minor groove of DNA.[4] |
| Esperamicin A1 | Thymidylate (T) and cytidylate (C) residues in oligopyrimidine regions (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[5][6] | The diacetylenic ring core of esperamicins is a primary determinant of their sequence specificity. The sugar residues influence cleavage efficiency.[7] |
| Neocarzinostatin | Single-strand breaks at adenine (B156593) (A) and thymine (B56734) (T) positions. Double-strand breaks predominantly at GT steps, especially AGT.[8] | Neocarzinostatin's chromophore is responsible for DNA cleavage. Double-strand breaks are thought to arise from two nearby single-strand breaks on opposite strands.[9] |
Experimental Protocols for Determining DNA Cleavage Specificity
The determination of enediyne DNA cleavage sites is typically achieved through a combination of molecular biology techniques. A common and historically significant method is based on the principles of Maxam-Gilbert sequencing. This method allows for the precise identification of cleavage sites at the nucleotide level.
General Protocol for Mapping Enediyne DNA Cleavage Sites
This protocol outlines the key steps involved in identifying the DNA cleavage sites of an enediyne compound.
1. Preparation of 5'-End-Labeled DNA Fragments:
-
A specific DNA fragment of known sequence (e.g., a restriction fragment from a plasmid like pBR322) is generated.
-
The 5'-phosphate groups of the DNA fragment are removed using alkaline phosphatase.
-
The dephosphorylated DNA is then radiolabeled at the 5'-ends using T4 polynucleotide kinase and [γ-³²P]ATP.
-
The singly end-labeled DNA fragment is purified, typically by polyacrylamide gel electrophoresis (PAGE).
2. Enediyne-Induced DNA Cleavage Reaction:
-
The 5'-end-labeled DNA fragment is incubated with the enediyne compound under conditions that promote its activation and DNA cleavage.
-
Reaction Buffer: A typical buffer is 10 mM Tris-HCl (pH 7.5).[2]
-
Enediyne Concentration: The concentration of the enediyne is optimized to achieve partial cleavage of the DNA. For example, this compound has been used at concentrations ranging from 5-50 µM.[2]
-
Activating Agent: Enediyne activation is often required. For this compound, this is typically achieved with a reducing agent like 5 mM NADPH or dithiothreitol (B142953) (DTT).[2] For Esperamicin A1, 0.5 mM DTT is commonly used.[5]
-
Incubation Conditions: The reaction mixture is incubated at a controlled temperature and for a specific duration. A common condition is 37°C for a period ranging from 15 minutes to 5 hours.[2][5]
-
The reaction is stopped by the addition of a solution that denatures the components, such as cold ethanol.[2][5]
3. Analysis by Denaturing Polyacrylamide Gel Electrophoresis:
-
The DNA fragments resulting from the cleavage reaction are separated by size using high-resolution denaturing polyacrylamide gel electrophoresis (containing urea).
-
A Maxam-Gilbert sequencing ladder (G, G+A, C, C+T lanes) of the same DNA fragment is run alongside the enediyne cleavage reaction products.
-
The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments.
-
The positions of the bands from the enediyne cleavage lane are compared to the sequencing ladder to determine the exact nucleotide(s) at which cleavage occurred.
Visualizing Experimental Workflows and Cleavage Patterns
To further elucidate the processes and outcomes of these experiments, the following diagrams have been generated using the DOT language.
Signaling Pathways of Enediyne-Induced Cell Death
The DNA damage inflicted by enediynes triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. The initial DNA strand breaks are recognized by sensor proteins, which in turn activate a complex signaling network to arrest the cell cycle and, if the damage is irreparable, initiate apoptosis.
References
- 1. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. pnas.org [pnas.org]
- 6. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-specific double-strand breakage of DNA by neocarzinostatin involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neocarzinostatin-induced DNA base release accompanied by staggered oxidative cleavage of the complementary strand [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Maze: A Comparative Guide to Dynemicin A and Other DNA Damaging Agents in Cancer Cells
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate landscape of oncology drug development, understanding the nuances of cross-resistance between potent anti-cancer agents is paramount. This guide offers a comprehensive comparison of the cross-resistance profiles of the highly potent enediyne antibiotic, Dynemicin A, with conventional DNA damaging agents: cisplatin, doxorubicin (B1662922), and etoposide (B1684455). This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Cytotoxicity of DNA Damaging Agents
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic agent. While direct comparative studies on the cross-resistance of this compound are limited, the following tables summarize the available IC50 values for this compound, the structurally related enediyne calicheamicin (B1180863), and other DNA damaging agents in various cancer cell lines. It is important to note that variations in experimental conditions across different studies can influence these values.
Table 1: In Vitro Cytotoxicity (IC50) of DNA Damaging Agents in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Calicheamicin (nM) | Cisplatin (µM) | Doxorubicin (µM) | Etoposide (µM) |
| MOLT-4 | T-cell Leukemia | ~0.03 | - | - | - | - |
| HL-60 | Acute Myeloid Leukemia | - | - | - | - | - |
| A2780 | Ovarian Cancer | - | - | 1.0 | - | - |
| OVCAR-8 | Ovarian Cancer | - | - | 9.56 | - | - |
| MCF-7 | Breast Cancer | - | - | - | 2.50[1] | - |
| MDA-MB-231 | Breast Cancer | - | - | - | 6.602[2] | - |
| A549 | Lung Cancer | - | - | - | >20[1][3] | - |
| HeLa | Cervical Cancer | - | - | - | 2.9[1][3] | - |
| HepG2 | Liver Cancer | - | - | - | 12.2[1][3] | - |
| SCLC cell lines (median) | Small Cell Lung Cancer | - | - | - | - | 2.06[4] |
Note: Data for this compound and calicheamicin are often in the nanomolar to picomolar range, highlighting their extreme potency compared to traditional chemotherapeutics, which are typically in the micromolar range.
Table 2: In Vitro Cytotoxicity (IC50) and Cross-Resistance in Resistant Cancer Cell Lines
| Cell Line | Resistant to | This compound (nM) | Calicheamicin (nM) | Cisplatin (µM) | Doxorubicin (µM) | Etoposide (µM) | Resistance Index (RI) |
| A2780/CP70 | Cisplatin | - | - | 7.0 | - | - | 7 |
| OVCAR8-CP5 | Cisplatin | - | - | 26.1 | - | - | 2.7 |
| HL-60/GO-R | Gemtuzumab Ozogamicin (Calicheamicin ADC) | - | Increased Resistance | - | - | - | - |
| MDA-MB-231 (100 nM DRM) | Doxorubicin | - | - | - | 14.3[4] | - | 2.2 |
| HeLa (Dox-resistant) | Doxorubicin | - | - | - | 5.47[5] | - | 2.1 |
| K562 (Dox-resistant) | Doxorubicin | - | - | - | 0.996[5] | - | 32.1 |
| SCLC cell lines (median, resistant) | Etoposide | - | - | - | - | 50.0[4] | >24 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key in vitro assays used to determine cytotoxicity, apoptosis, and DNA damage.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to serial dilutions of the DNA damaging agent for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value.[6]
-
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS).
-
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a vital stain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Protocol:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension to a culture tube and add Annexin V-FITC and PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The neutral version of the assay specifically detects double-strand breaks.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension.
-
Embedding: Mix cells with low-melting-point agarose and pipette onto a coated microscope slide.
-
Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis (Neutral): Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage of 1 V/cm for 45 minutes at room temperature.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using image analysis software.
-
γ-H2AX Immunofluorescence Assay
This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX.
-
Principle: Following a DSB, histone H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This phosphorylated histone accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with DNA damaging agents.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.
-
Visualizing the Molecular Landscape
To better understand the complex processes underlying the action of and resistance to these DNA damaging agents, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways involved.
Discussion and Future Directions
The available data, although not providing a direct head-to-head cross-resistance profile for this compound, suggests that cancer cells resistant to conventional DNA damaging agents may still retain sensitivity to the unique mechanism of enediyne antibiotics. The extreme potency of this compound and its analogues positions them as promising candidates for overcoming resistance to standard chemotherapies. However, the development of resistance to enediynes themselves is a critical consideration for their clinical application.
Future research should focus on establishing cell lines with acquired resistance to this compound and systematically evaluating their cross-resistance to a panel of other DNA damaging agents. Elucidating the specific molecular mechanisms underlying resistance to this compound will be crucial for the rational design of combination therapies and the development of next-generation enediyne-based therapeutics.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dynemicin A
For researchers, scientists, and drug development professionals, the potent antitumor antibiotic Dynemicin A represents a significant tool in the advancement of cancer therapeutics. As a member of the enediyne class of compounds, its mechanism of action involves the generation of highly reactive intermediates that cleave DNA within cancer cells.[1][2] However, this potent cytotoxicity necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to the general guidelines for cytotoxic and hazardous waste management.
Immediate Safety and Handling Precautions
This compound is classified as a cytotoxic agent, meaning it is toxic to cells.[3] Therefore, all materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4][5] Stringent safety measures are mandatory throughout its handling and disposal. All personnel must be trained in handling cytotoxic compounds and be fully aware of the potential hazards.[6]
Personal Protective Equipment (PPE):
The use of appropriate PPE is non-negotiable to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving is recommended).[7] |
| Gown/Lab Coat | Disposable, solid-front, long-sleeved impermeable gown with tight-fitting cuffs.[4][7][8] |
| Eye Protection | Splash-proof safety goggles or a full-face shield.[4][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or if aerosols may be generated.[4][7] |
| Footwear | Closed-toe shoes.[4] |
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles or aerosols.[7]
Disposal Procedures for this compound Waste
Experimental Protocol: Segregation and Collection of this compound Waste
-
Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically for this compound waste. These containers must be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" labels.[4][5][7]
-
Solid Waste:
-
All solid materials contaminated with this compound, such as unused compound, pipette tips, centrifuge tubes, flasks, and absorbent paper, must be placed directly into the designated solid waste container.[4][7]
-
Contaminated sharps, including needles and scalpels, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3][4][8]
-
Used PPE should be carefully removed to prevent self-contamination and placed in the solid cytotoxic waste container.[7][8]
-
-
Liquid Waste:
Decontamination of Surfaces and Spill Management
-
Spill Response: In the event of a spill, calmly evacuate the immediate area and follow your institution's established spill response protocol for cytotoxic agents. This typically involves using a spill kit containing absorbent materials, appropriate PPE, and designated waste bags. All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
Final Disposal
-
Container Sealing and Storage: Once waste containers are full (do not overfill), securely seal them. Store the sealed containers in a designated, secure area away from general laboratory traffic until collection.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste transporter.[3][4] High-temperature incineration is the standard and required method for the ultimate destruction of cytotoxic compounds.[3][4]
Workflow for Proper Disposal of this compound
A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
References
- 1. Cas 124412-57-3,this compound | lookchem [lookchem.com]
- 2. Enediyne - Wikipedia [en.wikipedia.org]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Dynemicin A
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Dynemicin A, a highly potent cytotoxic compound. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
This compound, a member of the enediyne class of antitumor antibiotics, exhibits significant potential in cancer research due to its ability to induce DNA damage in cancer cells.[1][2] However, this high potency necessitates stringent handling procedures to protect researchers and the laboratory environment. All personnel must receive documented training on the risks and the procedures outlined below before handling this compound.[3]
Hierarchy of Controls for Safe Handling
To minimize the risk of exposure to this compound, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for minimizing this compound exposure.
Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate PPE is the final and critical barrier against exposure.[4] Personnel must wear the prescribed PPE at all times when handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing of this compound Powder | - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- N95 or higher respirator- Full-face shield or chemical splash goggles- Disposable head and shoe covers |
| Reconstitution and Dilution | - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Full-face shield or chemical splash goggles- Disposable head and shoe covers |
| In Vitro/In Vivo Administration | - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Chemical splash goggles- Disposable shoe covers |
| Waste Disposal | - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Chemical splash goggles- Disposable shoe covers |
| Spill Cleanup | - Disposable, chemical-resistant, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- N95 or higher respirator- Full-face shield or chemical splash goggles- Disposable shoe covers |
Note: All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting. Hands should be thoroughly washed with soap and water after removing gloves.[5]
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach is crucial when working with this compound. The following workflow must be followed in a designated area, preferably within a certified Class II, Type B2 biological safety cabinet (BSC) or a powder containment hood for weighing.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Contaminated PPE and Consumables: Gloves, gowns, bench paper, and other contaminated materials should be placed in a leak-proof, sealable bag or container clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not dispose of this waste down the drain.
-
Grossly Contaminated Items: Any equipment that cannot be decontaminated should be treated as cytotoxic waste.
All cytotoxic waste must be stored in a secure, designated area with clear warning signs until it is collected for incineration by a licensed hazardous waste disposal service.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate action is critical.
Spill Response:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: For liquid spills, cover with absorbent pads from the cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the Area: Work from the outer edge of the spill inwards. Use a detergent solution followed by a disinfectant.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Decontaminate: Thoroughly decontaminate the affected area again.
-
Report the Incident: Document and report the spill to the laboratory supervisor and institutional safety office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to the laboratory supervisor and occupational health services. Provide a copy of the available safety information for this compound to the medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
